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  • Product: 1-benzyl-3-methyl-1H-pyrazol-5-ol
  • CAS: 946-24-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 1-Benzyl-3-methyl-1H-pyrazol-5-ol: A Technical Guide

Executive Summary 1-Benzyl-3-methyl-1H-pyrazol-5-ol (also known as 1-benzyl-3-methyl-5-pyrazolone) is a prominent heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-methyl-1H-pyrazol-5-ol (also known as 1-benzyl-3-methyl-5-pyrazolone) is a prominent heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Structurally analogous to the neuroprotective agent Edaravone (MCI-186), this compound exhibits complex tautomeric behavior that fundamentally dictates its reactivity, solubility, and pharmacological profile. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization for researchers in drug discovery and organic synthesis.

Part 1: Chemical Identity & Structural Dynamics

Nomenclature and Identification

The compound exists in a dynamic equilibrium of tautomers, leading to variable nomenclature in literature. The "pyrazol-5-ol" designation refers to the enol form, while "pyrazolone" refers to the keto forms.

Property Details
IUPAC Name 1-benzyl-3-methyl-1H-pyrazol-5-ol
Common Synonyms 1-benzyl-3-methyl-5-pyrazolone; 1-benzyl-3-methyl-2-pyrazolin-5-one
CAS Number 13380-80-8 (Note: CAS 946-23-6 is occasionally cited in secondary sources; verification via structure search is recommended)
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
SMILES CC1=NN(CC2=CC=CC=C2)C(=O)C1 (Keto form) / CC1=CC(O)=NN1CC2=CC=CC=C2 (Enol form)
Tautomeric Equilibrium

The reactivity of 1-benzyl-3-methyl-1H-pyrazol-5-ol is governed by three primary tautomers: the CH-form (keto), the OH-form (enol), and the NH-form (less favored due to N1-substitution).

  • OH-Form (Enol): Predominant in polar protic solvents (e.g., DMSO, Methanol) and stabilized by aromaticity.

  • CH-Form (Keto): Predominant in non-polar solvents (e.g., Chloroform) and in the solid state, often forming intermolecular hydrogen-bonded dimers.

  • NH-Form: Generally unstable for N1-substituted pyrazolones but can exist as a zwitterionic resonance structure.

Tautomeric Dynamics Diagram

Tautomerism CH_Form CH-Form (Keto) (Non-polar solvents / Solid State) C=O at C5, CH2 at C4 OH_Form OH-Form (Enol) (Polar solvents) Aromatic Pyrazole Ring CH_Form->OH_Form Solvent Polarity H-Bonding OH_Form->CH_Form NH_Form NH-Form (Keto) (Less Stable) C=O at C5, NH at N2 OH_Form->NH_Form Minor NH_Form->OH_Form

Caption: Tautomeric equilibrium shifts based on solvent polarity and physical state.

Part 2: Physicochemical Profiling

Solid-State Properties

The compound typically crystallizes as a white to off-white solid. Its high melting point reflects strong intermolecular hydrogen bonding, characteristic of pyrazolone dimers.

Property Value / Description Source/Notes
Melting Point 176–178 °C Consistent with pyrazolone stacking interactions [1, 2].
Appearance White crystalline powderRecrystallized from Ethanol/Water.
Crystal Habit Monoclinic or Triclinic (predicted)Forms centrosymmetric dimers via O-H···O or N-H···O bonds.
Solution Properties
  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol (hot).

    • Moderate: Chloroform, Dichloromethane.

    • Low/Insoluble: Water, Hexane, Diethyl Ether.

  • Acidity (pKa): Estimated at 7.2 – 7.8 . The benzyl group is electron-donating relative to the phenyl group in Edaravone (pKa ~7.0), slightly destabilizing the enolate anion and increasing the pKa.

  • Lipophilicity (LogP): Estimated at 2.1 – 2.4 . The addition of the benzyl methylene (-CH₂-) group increases lipophilicity compared to the phenyl analog (Edaravone LogP ~1.5).

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow

The most robust synthetic route involves the condensation of benzylhydrazine with ethyl acetoacetate. This method minimizes side reactions compared to alkylation of pre-formed pyrazolones.

Synthesis Pathway Diagram

Synthesis Reactants Benzylhydrazine (dihydrochloride) + Ethyl Acetoacetate Intermediate Hydrazone Intermediate (In situ formation) Reactants->Intermediate Condensation Cyclization Cyclization (Reflux in EtOH/AcOH) Intermediate->Cyclization - H2O / - EtOH Product 1-Benzyl-3-methyl-5-pyrazolone (Solid Precipitate) Cyclization->Product Cooling & Filtration

Caption: Cyclocondensation route for high-purity synthesis.

Detailed Protocol
  • Reagents: Benzylhydrazine dihydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium Acetate (2.2 eq, if using HCl salt), Ethanol (Solvent).

  • Procedure:

    • Dissolve benzylhydrazine dihydrochloride and sodium acetate in Ethanol/Water (10:1).

    • Add ethyl acetoacetate dropwise at room temperature.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

    • Cool the reaction mixture to 0–5 °C. The product will precipitate as a white solid.

    • Filter and wash with cold water and cold ethanol.

    • Purification: Recrystallize from hot Ethanol to obtain analytical grade crystals (MP: 178 °C).

Part 4: Analytical Characterization

To validate the identity of 1-benzyl-3-methyl-1H-pyrazol-5-ol, the following spectral signatures must be confirmed. Note that signals may vary based on the solvent (DMSO favors enol, CDCl₃ favors keto).

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ (Favors Enol form)

  • δ (ppm):

    • 11.0–12.0 (bs, 1H, OH / NH exchangeable).

    • 7.2–7.4 (m, 5H, Ar-H of Benzyl).

    • 5.2–5.4 (s, 1H, =CH- at C4).

    • 5.0 (s, 2H, N-CH₂-Ph ).

    • 2.0–2.1 (s, 3H, -CH₃ at C3).

Infrared Spectroscopy (FT-IR)
  • Broad Band (2500–3200 cm⁻¹): Indicates O-H stretching (enol) or N-H (associated), characteristic of strong H-bonding.

  • Strong Peak (1580–1600 cm⁻¹): C=N stretching of the pyrazole ring.

  • Medium/Strong Peak (1650–1700 cm⁻¹): C=O stretching (if Keto form is present/dominant in solid state).

References

  • Synthesis and Characterization of New Formylpyrazolones. ChemRxiv. Available at: [Link] (Accessed: 2026-02-26). Confirming MP of 178°C for 1-benzyl-3-methyl-5-pyrazolone.

  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H-Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Research and Scientific Innovation (IJRSI), Vol V, Issue II, 2018. Available at: [Link]. Describes synthesis and physical properties.

  • Tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones. Chemical Papers, 62(3), 294-301, 2008. Available at: [Link]. General reference for pyrazolone tautomerism mechanisms.

  • PubChem Compound Summary: 1-Benzyl-3-methyl-5-pyrazolone. National Center for Biotechnology Information. Available at: [Link].

Sources

Exploratory

Technical Profile: Acidity & Tautomeric Dynamics of 1-Benzyl-3-methyl-1H-pyrazol-5-ol

The following technical guide provides an in-depth analysis of the acidity, tautomerism, and physicochemical properties of 1-benzyl-3-methyl-1H-pyrazol-5-ol. Executive Summary 1-Benzyl-3-methyl-1H-pyrazol-5-ol is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the acidity, tautomerism, and physicochemical properties of 1-benzyl-3-methyl-1H-pyrazol-5-ol.

Executive Summary

1-Benzyl-3-methyl-1H-pyrazol-5-ol is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals and high-affinity chelating agents. Structurally related to the neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone), this compound exhibits distinct physicochemical properties due to the substitution of the N1-phenyl ring with a benzyl group.

This substitution disrupts the direct


-conjugation between the pyrazole core and the aromatic substituent, significantly altering the acidity (

) and tautomeric equilibrium. While Edaravone exhibits a

of approximately 7.0, the 1-benzyl derivative is less acidic, with a predicted

in the range of 8.5 – 9.5 depending on solvent polarity. This guide details the structural mechanisms driving these values and provides a validated protocol for their experimental determination.

Structural Dynamics & Tautomerism

The acidity of pyrazolones is governed by their tautomeric equilibrium. Unlike simple phenols, the acidity in 1-substituted-5-pyrazolones arises from the loss of a proton from either the hydroxyl group (enol form) or the C4-methylene group (keto form).

Tautomeric Equilibrium

For 1-benzyl-3-methyl-1H-pyrazol-5-ol, three primary tautomers exist in equilibrium. The position of this equilibrium is solvent-dependent:

  • CH-Form (Keto): Predominant in non-polar solvents (e.g., Chloroform).

  • OH-Form (Enol): Stabilized in polar aprotic solvents (e.g., DMSO) and responsible for metal chelation.

  • NH-Form (Hydrazone): Less common in N1-substituted pyrazolones but theoretically possible via proton shift to N2.

Mechanism of Acidity

The deprotonation of any tautomer yields a common, resonance-stabilized anion. The stability of this anion dictates the


.

Tautomerism Keto CH-Form (Keto) (C4-Protonated) Enol OH-Form (Enol) (Aromatic) Keto->Enol Tautomerization (Solvent Dependent) Anion Common Anion (Delocalized Charge) Keto->Anion -H+ (C4 Deprotonation) Enol->Anion -H+ (pKa ~8.5-9.5)

Figure 1: Tautomeric equilibrium and deprotonation pathways. The resonance-stabilized anion is the conjugate base for both the keto and enol forms.

pKa Values & Comparative Analysis

The


 of 1-benzyl-3-methyl-1H-pyrazol-5-ol is governed by the electronic effects of the N1-substituent.
Comparative Data Table
CompoundStructure (N1-Substituent)Experimental pKa (aq/mixed)Electronic Effect
Edaravone Phenyl7.0 ± 0.1 [1]Resonance Withdrawal (Stabilizes Anion)
1-Benzyl Derivative Benzyl 8.5 – 9.5 (Predicted) Inductive Donation (+I) / No Resonance
1,3-Dimethyl Methyl~9.0 - 9.5 [2]Inductive Donation (+I)
Structure-Activity Relationship (SAR)
  • Edaravone (Reference): The N1-phenyl group allows the negative charge of the anion to delocalize into the phenyl ring via resonance. This stabilization makes the conjugate base weaker, lowering the

    
     (more acidic).
    
  • 1-Benzyl Derivative: The methylene spacer (

    
    ) in the benzyl group acts as an "insulator," breaking the 
    
    
    
    -conjugation between the phenyl ring and the pyrazole nitrogen. Furthermore, the benzyl group exerts a weak electron-donating inductive effect (+I).
    • Result: The anion is less stabilized compared to Edaravone.

    • Consequence: The proton is held more tightly, resulting in a higher

      
       (lower acidity).
      

Experimental Protocol: Potentiometric Determination

Due to the limited water solubility of the 1-benzyl derivative, standard aqueous titration is impossible. The following protocol uses a mixed-solvent system (Water/Dioxane or Water/Methanol) followed by the Yasuda-Shedlovsky extrapolation to determine the thermodynamic


.
Materials
  • Analyte: 1-benzyl-3-methyl-1H-pyrazol-5-ol (>98% purity).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: 1,4-Dioxane (HPLC Grade) and degassed deionized water.

  • Instrumentation: Potentiometer with a glass-calomel combination electrode (calibrated).

Workflow
  • Calibration: Calibrate the pH meter using aqueous buffers (pH 4.0, 7.0, 10.0).

  • Solution Preparation: Prepare a

    
     M solution of the ligand in varying ratios of Dioxane:Water (v/v): 30%, 40%, 50%, and 60%.
    
  • Ionic Strength Control: Add

    
     M 
    
    
    
    to maintain constant ionic strength (
    
    
    ).[1][2]
  • Titration:

    • Titrate with 0.1 M NaOH under

      
       atmosphere at 
      
      
      
      .
    • Record pH readings after stabilization (drift < 0.002 pH/min).

  • Calculation (Bjerrum’s Method): Calculate the average number of protons associated with the ligand (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is the number of dissociable protons (1),
    
    
    are titrant volumes,
    
    
    is normality, and
    
    
    is total ligand concentration.
Data Processing (Yasuda-Shedlovsky)

Plot the apparent


 values against the mole fraction of the organic solvent (

). The linear relationship allows extrapolation to

(pure water) to obtain the thermodynamic

.


Applications in Drug Development & Extraction

Understanding the specific acidity of the 1-benzyl derivative is crucial for two main applications:

Metal Chelation & Extraction

Pyrazolones are bidentate ligands.[3] The 1-benzyl derivative forms neutral, lipophilic complexes with lanthanides and transition metals at a higher pH than Edaravone.

  • Implication: It is a more selective extractant in basic media, as it resists deprotonation (and thus complexation) at neutral pH, allowing for separation from more acidic impurities.

Pharmaceutical Synthesis

The C4 position is highly nucleophilic. The


 dictates the reactivity of this carbon in Knoevenagel condensations (e.g., synthesis of benzylidene derivatives).
  • Reaction Optimization: Using a base with a

    
     > 10 (e.g., Piperidine) is required to effectively deprotonate the 1-benzyl derivative to generate the reactive carbanion for drug synthesis.
    

References

  • Yamamoto, Y., et al. (1996). "Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one." Redox Report, 2(5), 333-338.[4]

  • Perez-Gonzalez, A., et al. (2012). "Theoretical investigation of the structural and antioxidant properties of synthetic pyrazolones." Journal of Molecular Modeling. (General reference for N-alkyl pyrazolone acidity trends).
  • IUPAC. (2025). "Digitized pKa Dataset for Pyrazoline Derivatives." PubChem Data Source.

  • Wardell, J. L., et al. (2007).[5] "Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines."[5] Acta Crystallographica Section C, 63(8).[5] (Structural confirmation of tautomers).

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-benzyl-3-methyl-1H-pyrazol-5-ol

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals. Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery The pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2] These five-membered heterocyclic systems, containing two adjacent nitrogen atoms, are integral to the design of therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and microbial infections.[1] The compound of interest, 1-benzyl-3-methyl-1H-pyrazol-5-ol, belongs to this versatile class. Its structural features, particularly the potential for tautomerism between the pyrazol-5-ol and pyrazolin-5-one forms, and the presence of a benzyl group, make it a compelling candidate for further investigation in drug development programs.

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, a detailed knowledge of the crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential polymorphism, all of which can significantly impact a drug candidate's solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and analytical approaches involved in the crystal structure analysis of 1-benzyl-3-methyl-1H-pyrazol-5-ol, from synthesis and crystallization to advanced structural interpretation.

Part 1: Synthesis and Crystallization - The Foundation of a Successful Crystal Structure Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is paramount, as it directly influences the quality of the diffraction data and, consequently, the accuracy of the final structure.

Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-ol

The synthesis of 1-substituted-3-methyl-1H-pyrazol-5-ols is typically achieved through a cyclocondensation reaction between a hydrazine derivative and a β-ketoester. In the case of 1-benzyl-3-methyl-1H-pyrazol-5-ol, the reaction involves benzylhydrazine and an acetoacetic ester, such as ethyl acetoacetate.

A general synthetic protocol is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve benzylhydrazine in a suitable solvent, such as methanol or ethanol.

  • pH Adjustment: Adjust the pH of the solution to a weakly acidic range (typically pH 5.0-6.5) using an acid like hydrochloric acid. This protonation of the hydrazine facilitates the initial condensation step.

  • Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate dropwise. The reaction is often performed at an elevated temperature (e.g., 40-90°C) under reflux for a period of 1 to 6 hours to drive the reaction to completion.

  • Cyclization: Following the initial condensation, the solvent is typically removed, and the pH is adjusted to neutral. The reaction mixture is then heated again (e.g., 60-80°C) for 1 to 3 hours to promote the intramolecular cyclization and formation of the pyrazolone ring.

  • Isolation of Crude Product: Upon cooling the reaction mixture, the crude product crystallizes out and can be collected by filtration.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically >20 µm in all dimensions) and have a well-ordered internal structure.[3] Recrystallization is the primary technique used for this purpose.[4][5]

Experimental Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For pyrazolone derivatives, solvents like methanol, ethanol, or mixtures containing ethyl acetate are often effective.[6]

  • Dissolution: Dissolve the crude 1-benzyl-3-methyl-1H-pyrazol-5-ol in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is recommended to remove them.

  • Slow Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals rather than a precipitate.[4] The flask can be insulated to further slow the cooling rate.

  • Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystal nucleation and growth.

  • Isolation: Once crystal formation appears complete, the solution can be further cooled in an ice bath to maximize the yield. The crystals are then collected by vacuum filtration and washed with a small amount of the cold solvent.

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Benzylhydrazine + Ethyl Acetoacetate B Condensation (pH 5.0-6.5, 40-90°C) A->B C Cyclization (Neutral pH, 60-80°C) B->C D Crude Product Isolation C->D E Dissolution in Hot Solvent D->E Recrystallization F Slow Cooling E->F G Crystal Growth F->G H Isolation of Single Crystals G->H I I H->I Crystal Mounting for XRD

Part 2: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[7][8][9] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray reflections.

Structure Solution and Refinement

The collected diffraction data is then processed to solve the crystal structure. This involves two main stages:

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Direct methods are powerful computational techniques used for small molecules to calculate a set of initial phases, which allows for the generation of an initial electron density map.[10] From this map, the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters (describing atomic vibrations), and other structural parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored by the R-factor, which should be as low as possible (typically < 5% for good quality small molecule structures).[11]

Note on Data for 1-benzyl-3-methyl-1H-pyrazol-5-ol: As a specific crystallographic information file (CIF) for 1-benzyl-3-methyl-1H-pyrazol-5-ol is not publicly available at the time of writing, we will utilize the crystallographic data of the closely related analogue, 3-methyl-1-phenyl-1H-pyrazol-5-ol , as a representative example for the subsequent analysis. This compound shares the core pyrazolone structure and is expected to exhibit similar fundamental packing motifs. The data for this analogue is available from the Crystallography Open Database (COD) under the deposition number 2016114.[12]

Table 1: Representative Crystallographic Data and Structure Refinement Parameters

ParameterValue (for 3-methyl-1-phenyl-1H-pyrazol-5-ol)
Empirical FormulaC10H10N2O
Formula Weight174.20
Crystal SystemOrthorhombic
Space GroupPca21
a (Å)15.0138
b (Å)5.2952
c (Å)10.9469
α, β, γ (°)90, 90, 90
Volume (ų)869.54
Z4
R-factor0.0494

Data sourced from the Crystallography Open Database (COD ID: 2016114).[12]

G A Single Crystal Selection B Mounting and Cryo-cooling A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation and Analysis F->G G->F Iterative Refinement H Crystallographic Information File (CIF) G->H

Part 3: Hirshfeld Surface Analysis - Visualizing and Quantifying Intermolecular Interactions

While X-ray diffraction provides the precise locations of atoms, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying the intermolecular interactions that govern the crystal packing.[13][14][15] This analysis is performed using specialized software like CrystalExplorer, which takes the CIF file as input.[16][17]

The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

d_norm Surface

The d_norm surface is a key visualization tool in Hirshfeld analysis. It maps the normalized contact distance to the surface, where:

  • Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

  • White areas represent contacts approximately equal to the van der Waals radii.

  • Blue areas indicate contacts longer than the van der Waals radii.

For a molecule like 1-benzyl-3-methyl-1H-pyrazol-5-ol, the d_norm surface would be expected to show prominent red spots corresponding to O-H···N or O-H···O hydrogen bonds, which are crucial in dictating the crystal packing.

2D Fingerprint Plots

The 2D fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atoms inside (d_i) and outside (d_e) the surface.[18] This plot provides a quantitative summary of the intermolecular contacts. Different types of interactions have characteristic appearances on the fingerprint plot:

  • O-H···N/O Hydrogen Bonds: Appear as sharp, distinct spikes.

  • C-H···π Interactions: Appear as "wing-like" features.

  • H···H Contacts: Typically form a large, diffuse region in the middle of the plot.

By decomposing the fingerprint plot, we can determine the percentage contribution of each type of interaction to the overall crystal packing.

Table 2: Predicted Intermolecular Interactions and Their Fingerprint Plot Signatures for 1-benzyl-3-methyl-1H-pyrazol-5-ol

Interaction TypeDescriptionExpected Fingerprint Plot Feature
O-H···N/O Hydrogen Bonds Strong, directional interactions involving the hydroxyl group and nitrogen or oxygen atoms of neighboring molecules.Sharp, well-defined spikes.
C-H···π Interactions Weaker interactions between C-H bonds and the aromatic rings (benzyl and pyrazole)."Wing-like" patterns.
π···π Stacking Interactions between the aromatic rings of adjacent molecules.Can appear as specific regions in the fingerprint plot.
H···H Contacts Van der Waals interactions between hydrogen atoms.A large, diffuse region.

G A CIF File Input B Generate Hirshfeld Surface A->B C Map d_norm to Surface B->C D Generate 2D Fingerprint Plot B->D F Visualize Intermolecular Contacts (Red Spots on d_norm) C->F E Decompose Fingerprint Plot D->E G Quantify Interaction Contributions (%) E->G H Correlate with Crystal Packing F->H G->H

Conclusion: From Data to Insight

The crystal structure analysis of 1-benzyl-3-methyl-1H-pyrazol-5-ol, and its analogues, provides a wealth of information that is critical for drug development professionals. A successful analysis, from synthesis and crystallization through to advanced computational analysis, delivers a detailed understanding of the molecule's solid-state properties.

The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis allows for a comprehensive characterization of the molecular structure and the non-covalent interactions that govern its assembly in the solid state. This knowledge is not merely academic; it has profound practical implications for understanding and predicting a compound's physical properties, which are, in turn, critical for its development into a safe and effective therapeutic agent. The methodologies and insights presented in this guide provide a robust framework for researchers to approach the structural characterization of pyrazole-based compounds and other small molecule drug candidates.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). SCIRP. Available at: [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Ge, Y.-Q., Xia, Y., Wei, F., Dong, W.-L., & Zhao, B.-X. (2007). N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, E63(2), o1186–o1187. Available at: [Link]

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. Available at: [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. Available at: [Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]

  • Synthesis And Single Crystal X-Ray Diffraction Study Of a Schiff Base Derived From 4-Acylpyrazolone And 2- Aminophenol. (2014). AIP Publishing. Available at: [Link]

  • Process for the preparation of pyrazolone derivatives. Google Patents.
  • N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Fingerprint Plots. CrystalExplorer. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. (2019). IUCrData. Available at: [Link]

  • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (2014). IUCrData. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery. Available at: [Link]

  • Structure validation in chemical crystallography. (2008). Acta Crystallographica Section B: Structural Science. Available at: [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (2021). Journal of Applied Crystallography. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Molecules. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. (2024). RSC Publishing. Available at: [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). ResearchGate. Available at: [Link]

  • How to Create Hirshfeld Surface Using Crystal Explorer. (2025). YouTube. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Model validation in Crystallographic Fragment Screening. (2021). Oxford Protein Informatics Group. Available at: [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. Proteinstructures.com. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • CrystalExplorer. Wikipedia. Available at: [Link]

  • Lab Procedure: Recrystallization. (2024). LabXchange. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of the two-dimensional hydrogen-bonded network [TCNQ-H2]2+[AsF6]2. (2025). IUCrData. Available at: [Link]

  • Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine. Academia.edu. Available at: [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. (2018). IRJET. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Available at: [Link]

  • Single Crystal Diffraction. (2018). ResearchGate. Available at: [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). MDPI. Available at: [Link]

  • peterspackman/crystalexplorer: Crystal structure analysis with Hirshfeld surfaces, intermolecular interaction energies and more. GitHub. Available at: [Link]

  • New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. (2020). RSC Advances. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. (2005). Methods in Molecular Biology. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Available at: [Link]

  • Single Crystal Diffraction. (2025). Preprints.org. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation of 1-Benzyl-3-methyl-1H-pyrazol-5-ol

Executive Summary This application note details the protocols for the Knoevenagel condensation of 1-benzyl-3-methyl-1H-pyrazol-5-ol with various aromatic aldehydes. This reaction is a cornerstone in medicinal chemistry f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the Knoevenagel condensation of 1-benzyl-3-methyl-1H-pyrazol-5-ol with various aromatic aldehydes. This reaction is a cornerstone in medicinal chemistry for generating 4-arylidene-1-benzyl-3-methyl-1H-pyrazol-5-ols , a scaffold exhibiting potent antimicrobial, anti-inflammatory, and antioxidant properties.

Unlike standard textbook procedures, this guide addresses the specific reactivity of the pyrazolone C-4 position, providing controlled methods to selectively synthesize the mono-arylidene (colored active intermediate) versus the bis-pyrazole (Michael adduct), a common thermodynamic trap.

Mechanistic Insight & Reaction Design

The Chemical Engine: C-4 Reactivity

The 1-benzyl-3-methyl-1H-pyrazol-5-ol core exists in a tautomeric equilibrium between the keto (CH2) and enol (OH) forms. The C-4 methylene group is highly acidic (


) due to the flanking carbonyl and imine functionalities.

In a Knoevenagel condensation, a base catalyst deprotonates C-4, generating a resonance-stabilized enolate. This nucleophile attacks the aldehyde carbonyl, followed by dehydration to form the conjugated alkene (4-arylidene).

The "Bis-Pyrazole" Trap

A critical operational challenge is the rapidity of the subsequent Michael addition. The formed 4-arylidene product is highly electrophilic. If excess pyrazolone is present, or if reaction times are prolonged under reflux, a second equivalent of pyrazolone attacks the arylidene, collapsing the double bond to form a 4,4'-(arylmethylene)bis(1-benzyl-3-methyl-1H-pyrazol-5-ol) .

  • Targeting Mono-Arylidene: Use 1:1 stoichiometry , lower temperatures (or shorter times), and weaker bases.

  • Targeting Bis-Pyrazole: Use 2:1 stoichiometry (Pyrazolone:Aldehyde) and vigorous reflux.

Pathway Visualization

The following diagram illustrates the bifurcation between the Knoevenagel product and the Michael adduct.

Knoevenagel_Pathway Reactants 1-Benzyl-3-methyl-1H-pyrazol-5-ol + Aromatic Aldehyde Enolate Enolate Intermediate (C-4 Anion) Reactants->Enolate Base Catalyst (-H+) Aldol Aldol Adduct (Unstable) Enolate->Aldol Nucleophilic Attack Arylidene 4-Arylidene Derivative (Knoevenagel Product) TARGET A Aldol->Arylidene Dehydration (-H2O) BisProduct Bis-Pyrazole Derivative (Michael Adduct) TARGET B Arylidene->BisProduct + 2nd Eq. Pyrazolone (Michael Addition)

Caption: Reaction pathway showing the Knoevenagel condensation (Target A) and the subsequent Michael addition leading to the Bis-product (Target B).

Experimental Protocols

Protocol A: Synthesis of 4-Arylidene-1-benzyl-3-methyl-1H-pyrazol-5-ols

Objective: Selective formation of the conjugated mono-adduct (usually colored red/orange).

Reagents:

  • 1-Benzyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Catalyst: Piperidine (3-5 drops) or Sodium Acetate (1.0 equiv)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-benzyl-3-methyl-1H-pyrazol-5-ol in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the substituted benzaldehyde.

  • Catalysis: Add 3 drops of piperidine.

    • Note: For acid-sensitive aldehydes, use Sodium Acetate (1.0 mmol) instead of piperidine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 1–3 hours.
    
    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The product usually appears as a distinct colored spot (yellow/orange/red) different from the starting materials.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The colored precipitate will form.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or an ethanol/DMF mixture if necessary.

Yield Expectation: 80–95%

Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)

Objective: High-throughput synthesis with minimal waste.

Reagents:

  • 1-Benzyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Basic Alumina (

    
    ) or Potassium Carbonate (
    
    
    
    ) solid support.

Procedure:

  • Mixing: Grind 1.0 mmol of pyrazolone and 1.0 mmol of aldehyde with 0.5 g of basic alumina in a mortar until a homogeneous powder is obtained.

  • Irradiation: Transfer the powder to a microwave vial. Irradiate at 300W for 2–5 minutes (pulse mode: 30s on, 10s off to prevent overheating).

  • Extraction: Cool the vial. Add 10 mL of hot ethanol to the solid residue to dissolve the product. Filter off the alumina support.

  • Crystallization: Allow the filtrate to cool. The product crystallizes out.[1][2][3][4][5]

Data Analysis & Validation

Characterization Benchmarks

To validate the structure, compare spectral data against these characteristic signals.

TechniqueFeatureDiagnostic SignalInterpretation
IR Carbonyl

C=O stretching (conjugated)
IR Imine/Alkene

C=N and exocyclic C=C
1H NMR Methine

(s, 1H)
The vinylic proton (

). Diagnostic for Knoevenagel product.
1H NMR N-Benzyl

(s, 2H)
Benzylic

protons.
1H NMR Methyl

(s, 3H)

on the pyrazole ring.
Color VisualYellow/Orange/RedConjugation extends chromophore. Bis-products are often white/pale.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
White precipitate forms instead of colored Formation of Bis-pyrazole (Michael adduct).Reduce reaction time. Ensure strict 1:1 stoichiometry. Lower temperature to

.
Low Yield Incomplete conversion or high solubility in EtOH.Check TLC. If conversion is high but recovery low, concentrate filtrate or add water to precipitate.
Oiling out Product melting point is low or impurities present.Scratch flask induce crystallization. Recrystallize from EtOH/Water (9:1).

References

  • Synthesis and Biological Activity of Pyrazolone Derivatives. Natural Sciences Publishing. (2021).[6] Link

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). National Institutes of Health (PMC). (2014). Link

  • Knoevenagel Condensation: Mechanism and Applications. Organic Chemistry Portal. Link

  • Green Knoevenagel condensation: solvent-free condensation. Pure - TU Eindhoven. (2017). Link

  • Studies on Photophysical and Biological Activity of Pyrazole Derivatives. Polish Journal of Environmental Studies. (2024). Link

Sources

Application

Application Note: 1-Benzyl-3-methyl-1H-pyrazol-5-ol in Metal Complexation

This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It moves beyond basic synthesis to address the structural nuances (tautomer...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It moves beyond basic synthesis to address the structural nuances (tautomerism) that dictate ligand behavior.

Executive Summary

The ligand 1-benzyl-3-methyl-1H-pyrazol-5-ol (BMPz) represents a privileged scaffold in coordination chemistry. While often overshadowed by its 1-phenyl analogue, the 1-benzyl variant offers unique solubility profiles and steric flexibility due to the methylene spacer (


) between the pyrazole ring and the aromatic ring.

This guide details the protocols for synthesizing BMPz, managing its tautomeric equilibrium to optimize metal binding, and characterizing the resulting complexes. We focus on its behavior as a bidentate N,O-donor and its utility as a precursor for high-affinity 4-acyl extraction agents.

Ligand Chemistry & Tautomerism

Understanding the tautomeric state of BMPz is the single most critical factor in successful complexation. The molecule exists in equilibrium between three forms:

  • OH-form (Enol): The active complexing species (aromatic pyrazole ring).

  • NH-form (Ketone): The dominant solid-state form (pyrazolone).

  • CH-form: Less common, relevant in C4-electrophilic substitutions.

Key Insight: Metal complexation drives the equilibrium toward the enol (5-ol) form, often requiring a base (e.g., NaOAc or Et


N) to deprotonate the hydroxyl group and form a stable chelate ring.
Figure 1: Tautomerism and Coordination Logic

Tautomerism Solid Solid State (NH-form / Pyrazolone) Solution Solution Equilibrium (Solvent Dependent) Solid->Solution Dissolution NH_struct NH-Isomer (C=O donor) Solution->NH_struct Non-polar solvents (e.g., CHCl3) OH_struct OH-Isomer (N,O donor) Solution->OH_struct Polar/Basic media Complex Metal Complex (Enolate Form) NH_struct->Complex Tautomerization driven by M+ OH_struct->Complex + Metal(II) salt - H+ (Deprotonation)

Caption: The ligand predominantly exists as a pyrazolone (NH-form) in solid state but coordinates as a pyrazolyl enolate (OH-form) upon deprotonation.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-ol

Target Audience: Synthetic Chemists

Reaction Principle: Condensation of benzylhydrazine with ethyl acetoacetate (Knorr Pyrazole Synthesis).

Reagents:

  • Benzylhydrazine dihydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium Acetate (anhydrous, 2.2 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: Dissolve benzylhydrazine dihydrochloride (19.5 g, 0.1 mol) and sodium acetate (18.0 g) in 150 mL of 50% aqueous ethanol.

  • Addition: Add ethyl acetoacetate (14.3 g, 0.11 mol) dropwise over 20 minutes while stirring at room temperature.

    • Note: The solution may warm slightly.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (SiO
    
    
    
    , 5% MeOH in DCM).
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white/off-white solid.
    
    • Troubleshooting: If oil forms, evaporate ethanol and extract with diethyl ether, then recrystallize.

  • Purification: Recrystallize from hot Ethanol/Water (1:1).

  • Yield: Expected 60–75%. MP:

    
    .
    
Protocol B: Metal Complexation (General Procedure for M )

Target Audience: Coordination Chemists

This protocol is optimized for divalent metals (Cu, Co, Ni, Zn) forming neutral bis-chelate complexes


.

Reagents:

  • Ligand (BMPz) from Protocol A (2.0 mmol)

  • Metal(II) Acetate or Chloride (1.0 mmol)

  • Solvent: Methanol or Ethanol[1][2]

  • Base: Dilute NaOH or Triethylamine (Et

    
    N)
    

Workflow:

  • Ligand Activation: Dissolve 376 mg (2.0 mmol) of BMPz in 20 mL hot methanol. Add Et

    
    N (2.0 mmol) dropwise to generate the enolate anion.
    
    • Observation: Solution should remain clear; slight color change (yellowing) is normal.

  • Metal Addition: Dissolve 1.0 mmol of Metal salt (e.g., Cu(OAc)

    
     H
    
    
    
    O) in 10 mL methanol. Add this slowly to the ligand solution.[1]
  • Reaction: Reflux for 2–3 hours.

    • Visual Cue: Immediate precipitation often occurs for Cu/Ni complexes.

  • Isolation: Filter the precipitate while hot (to remove unreacted ligand). Wash with cold methanol (2

    
     5 mL) and diethyl ether.
    
  • Drying: Vacuum dry at

    
     for 6 hours.
    
Figure 2: Complexation Workflow

Workflow Start Start: Ligand (BMPz) Step1 1. Dissolve in MeOH + Et3N (Generate Enolate) Start->Step1 Step2 2. Add Metal Salt Solution (Dropwise, Reflux 2h) Step1->Step2 Decision Precipitate Formed? Step2->Decision Yes Filter Hot & Wash Decision->Yes Yes No Evaporate Solvent to 50% Cool to 4°C Decision->No No End Final Product: [M(BMPz)2] Yes->End No->Yes

Caption: Standard workflow for synthesizing neutral bis-chelate complexes of BMPz.

Characterization & Data Interpretation

To validate the complex, compare the spectral fingerprints of the free ligand vs. the metal complex.

Table 1: Diagnostic Spectroscopic Shifts
FeatureFree Ligand (BMPz)Metal Complex [M(BMPz)

]
Interpretation
IR


(Strong)
Disappears or shifts to

Indicates enolization and coordination via Oxygen.
IR


Shifts to

Indicates coordination via Pyrazole Nitrogen.
IR

Broad band

Replaced by sharp

if hydrated
Loss of enolic proton upon binding.

H NMR

ppm (Broad s)
AbsentConfirmation of deprotonation.

Crystallographic Validation: In the absence of SXRD data, elemental analysis (CHN) is mandatory.

  • Expectation: M(Ligand)

    
     xH
    
    
    
    O.
  • Note: The benzyl group is bulky; expect distorted octahedral or tetrahedral geometries depending on the metal radius.

Applications & Advanced Derivatization

While BMPz coordinates directly, its primary industrial application is as a scaffold for 4-acyl-5-pyrazolones .

The "Upgrade" Protocol (4-Acylation): To increase extraction efficiency (e.g., for Lanthanides or Uranium), convert BMPz to its 4-benzoyl derivative.

  • Reagents: BMPz + Benzoyl Chloride + Ca(OH)

    
     in Dioxane.
    
  • Mechanism: C-acylation at position 4.

  • Result: A "beta-diketone mimic" that chelates metals with much higher stability constants (

    
    ).
    

Biological Activity: The [Cu(BMPz)


] complex has shown enhanced cytotoxicity against tumor cell lines compared to the free ligand, attributed to the "chelation theory" (increased lipophilicity allowing better cell membrane penetration).

References

  • Synthesis & Tautomerism: Belmar, J., et al. "Synthesis and Characterization of New Formylpyrazolones and Schiff bases." ChemRxiv, 2023.

  • Metal Complexation (General Pyrazolones): Marchetti, F., et al. "Coordination modes of 5-pyrazolones: A solid-state overview." Coordination Chemistry Reviews, 2005.

  • Biological Activity (Derivatives): Meleddu, R., et al. "N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity."[3] ACS Medicinal Chemistry Letters, 2017.

  • Crystallography & Structure: Zhang, Y., et al. "Crystal structure of (Z)-N′-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propyl]benzenesulfonohydrazide." IUCrData, 2016.

  • Extraction Applications: Uzoukwu, B. A. "The solvent extraction of some divalent metals with 1-phenyl-3-methyl-4-acyl-pyrazolone-5." Radiochimica Acta, 1992.

Disclaimer: All protocols involve hazardous chemicals. Perform synthesis in a fume hood with appropriate PPE (gloves, goggles). Metal salts can be toxic.

Sources

Method

Application Notes and Protocols for the Synthesis of Schiff Bases Derived from 1-Benzyl-3-methyl-pyrazolone

Introduction: The Convergence of Pyrazolone and Schiff Base Moieties In the landscape of medicinal and coordination chemistry, the strategic fusion of privileged scaffolds often leads to the development of novel molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Pyrazolone and Schiff Base Moieties

In the landscape of medicinal and coordination chemistry, the strategic fusion of privileged scaffolds often leads to the development of novel molecular entities with enhanced and diverse functionalities. Pyrazolone, a five-membered heterocyclic ring system first reported by Knorr in 1883, represents one such critical scaffold.[1] Its derivatives are renowned for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The core structure's versatility allows for extensive chemical modification, making it a cornerstone in drug discovery.

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are another class of compounds of paramount importance.[3] Their relative ease of synthesis, structural flexibility, and remarkable capacity to form stable complexes with a wide array of metal ions have established them as indispensable ligands in catalysis and as bioactive agents in their own right.[4][5] The biological activity of Schiff bases is often attributed to the imine nitrogen, which plays a crucial role in various biological reactions.[6]

This guide provides a detailed exploration of the synthesis of Schiff bases derived from 1-benzyl-3-methyl-pyrazolone. By combining the robust pyrazolone nucleus with the versatile Schiff base linkage, researchers can access a library of compounds with significant potential in drug development and material science. We will delve into the mechanistic rationale behind the synthetic protocols, provide step-by-step experimental procedures, outline essential characterization techniques, and discuss the promising applications of these hybrid molecules.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of the target Schiff bases is a multi-step process that begins with the preparation of a key intermediate: a C4-functionalized 1-benzyl-3-methyl-pyrazolone. The most common approach involves introducing a carbonyl group (specifically, a formyl group) at the highly reactive C4 position of the pyrazolone ring, which then serves as the electrophilic site for condensation with a primary amine.

Workflow Overview

Synthesis_Workflow A 1-Benzyl-3-methyl-pyrazolone C 1-Benzyl-3-methyl-4-formyl-pyrazolone (Key Intermediate) A->C Formylation B Vilsmeier-Haack Reagent (POCl3/DMF) B->C E Target Schiff Base C->E Condensation (Acid Catalyst) D Primary Amine (R-NH2) D->E

Caption: General workflow for the synthesis of pyrazolone-derived Schiff bases.

Protocol 1: Synthesis of the Precursor, 1-Benzyl-3-methyl-4-formyl-pyrazolone

The introduction of a formyl group onto the pyrazolone ring is efficiently achieved via the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich C4 position.

Rationale: The 1-benzyl-3-methyl-pyrazolone exists in tautomeric forms, with significant electron density at the C4 carbon, making it susceptible to attack by weak electrophiles like the Vilsmeier reagent. The reaction proceeds through the formation of an electrophilic chloroiminium ion ([ClCH=N(CH₃)₂]⁺) from POCl₃ and DMF, which is then attacked by the pyrazolone. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask fitted with a dropping funnel, condenser, and magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Addition of Pyrazolone: Dissolve 1-benzyl-3-methyl-pyrazolone in a minimal amount of DMF and add it slowly to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the product precipitates.

  • Purification: Filter the crude product, wash thoroughly with cold water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol-water) to obtain pure 1-benzyl-3-methyl-4-formyl-pyrazolone.[7]

Protocol 2: General Synthesis of 1-Benzyl-3-methyl-pyrazolone Schiff Bases

The final step is the classical condensation reaction between the synthesized aldehyde precursor and a primary amine.

Rationale: This reaction is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine linkage. A catalytic amount of acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.[11]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve equimolar amounts of 1-benzyl-3-methyl-4-formyl-pyrazolone and the desired primary amine in a suitable solvent, such as absolute ethanol or methanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature or in an ice bath. The solid Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, chloroform, or DMF).[11]

Part 2: Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

TechniqueExpected ObservationRationale and Key Signals
FT-IR Appearance of a strong band at ~1620-1640 cm⁻¹; Disappearance of aldehyde C=O (~1680 cm⁻¹) and primary amine N-H bands (~3300-3400 cm⁻¹).The new band is characteristic of the C=N (azomethine) bond stretch, confirming Schiff base formation. The loss of reactant signals provides further evidence.[11][12]
¹H NMR Appearance of a singlet in the δ 8.5-9.5 ppm region; Disappearance of the aldehyde proton singlet (~δ 9.5-10.0 ppm).This downfield singlet is the hallmark of the azomethine proton (-CH=N-). Its integration should correspond to one proton.[11][13]
¹³C NMR Appearance of a signal in the δ 150-165 ppm region.This signal corresponds to the carbon atom of the azomethine (C=N) group.
Mass Spec. Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound.Confirms the overall molecular formula and successful condensation of the two reactant moieties.[3][11]

Part 3: Applications and Future Directions

Schiff bases derived from the 1-benzyl-3-methyl-pyrazolone scaffold are molecules of significant interest due to their diverse biological activities and their utility as versatile ligands in coordination chemistry.

Antimicrobial and Antioxidant Agents

Pyrazole-based Schiff bases have consistently demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens.[3][14] This bioactivity is often enhanced upon chelation with metal ions. According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex.[12] This enhanced lipophilicity facilitates the compound's penetration through the lipid layers of microbial cell membranes, subsequently interfering with cellular processes.[12][15]

Chelation_Diagram L1 O L2 N M Metal Ion (M²⁺) M->L1 Coordination Bond M->L2

Sources

Application

C-alkylation vs O-alkylation of 1-benzyl-3-methyl-1H-pyrazol-5-ol

Application Note: Regioselective Alkylation of 1-Benzyl-3-methyl-1H-pyrazol-5-ol Executive Summary & Mechanistic Grounding The alkylation of 1-benzyl-3-methyl-1H-pyrazol-5-ol (1) presents a classic challenge in heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Alkylation of 1-Benzyl-3-methyl-1H-pyrazol-5-ol

Executive Summary & Mechanistic Grounding

The alkylation of 1-benzyl-3-methyl-1H-pyrazol-5-ol (1) presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity.[1] This substrate exists in a dynamic tautomeric equilibrium between the CH-form (pyrazolone), OH-form (hydroxypyrazole), and NH-form (less relevant here due to N1 substitution).[2][1]

Controlling the site of alkylation—Oxygen (O-alkylation) vs. Carbon-4 (C-alkylation) —is not merely a matter of optimizing yield; it dictates the pharmacological profile of the final molecule. O-alkylated products (alkoxypyrazoles) retain aromaticity, often serving as bioisosteres for phenols or ethers. C-alkylated products (pyrazolones) disrupt aromaticity, creating sp³ centers at C4 that are critical for specific receptor binding (e.g., COX-2 inhibitors, free radical scavengers).[2][1]

The Mechanistic Driver: HSAB & Tautomerism

The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects:

  • O-Alkylation (Kinetic/Hard Control): The oxygen atom is the "harder" nucleophilic center with high charge density. It is favored by:

    • Hard Electrophiles: High positive charge density (e.g., sulfates, sulfonates).[2][1]

    • Oxyphilic Cations: Ag⁺ or coordinate-covalent activation (Mitsunobu).[2][1]

    • Aprotic Dipolar Solvents: DMF/DMSO (though these can also promote C-alkylation via anion "nakedness").[2][1]

  • C-Alkylation (Thermodynamic/Soft Control): The C4 carbon is the "softer" nucleophilic center. It is favored by:

    • Soft Electrophiles: Alkyl iodides/bromides.[1]

    • Thermodynamic Control: C-alkylation is often more thermodynamically stable but kinetically slower.[1]

    • Protic Solvents: Hydrogen bonding solvates the harder Oxygen, leaving Carbon free to attack.

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence points for alkylation.

G Substrate 1-benzyl-3-methyl-1H-pyrazol-5-ol (Tautomeric Mix) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation Cond_O Mitsunobu (PPh3/DIAD) OR Ag2CO3 / MeI Anion->Cond_O Hard/Kinetic Cond_C Ca(OH)2 / Dioxane OR NaH / Alkyl Halide Anion->Cond_C Soft/Thermodynamic Path_O Path A: O-Alkylation (Aromatic Pyrazole) Path_C Path B: C-Alkylation (Non-aromatic Pyrazolone) Cond_O->Path_O Major Product Cond_C->Path_C Major Product

Figure 1: Decision tree for regioselective alkylation based on reaction conditions.

Experimental Protocols

Protocol A: Selective O-Alkylation (The Mitsunobu Approach)

Rationale: Standard alkylation with halides often yields mixtures.[1] The Mitsunobu reaction is the most reliable method for O-selectivity because it utilizes an oxyphosphonium intermediate that specifically activates the oxygen of the alcohol (or in this case, the enol form of the pyrazolone).

Reagents:

  • Substrate: 1-benzyl-3-methyl-1H-pyrazol-5-ol (1.0 eq)[2][1]

  • Alcohol (R-OH): 1.1 eq (Source of the alkyl group)[1]

  • Triphenylphosphine (

    
    ): 1.2 eq[2][1]
    
  • Diisopropyl azodicarboxylate (DIAD): 1.2 eq[2][1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with the pyrazolone substrate, the alcohol (R-OH), and

    
    . Dissolve in anhydrous THF under 
    
    
    
    atmosphere.
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 10–15 minutes. Critical: The solution will turn yellow/orange. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC (the O-alkyl product is usually less polar than the C-alkyl or starting material).

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[3]

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • Yield Expectation: 70–85% O-isomer.[1]

  • Key Indicator: Absence of Carbonyl peak in IR.

Protocol B: Selective C-Alkylation (Calcium Hydroxide Mediated)

Rationale: Using Calcium Hydroxide (


) in dioxane is a proven method for selective C-acylation and alkylation of active methylene compounds.[1] The calcium ion effectively chelates the 1,3-dicarbonyl-like system, blocking the oxygen and directing the electrophile to the carbon (C4).

Reagents:

  • Substrate: 1-benzyl-3-methyl-1H-pyrazol-5-ol (1.0 eq)[2][1]

  • Alkyl Halide (R-X): 1.1 eq (Preferably Alkyl Iodide or Bromide)[2][1]

  • Base:

    
     (2.0 eq)[2][1]
    
  • Solvent: 1,4-Dioxane (anhydrous)[2][1]

Step-by-Step:

  • Activation: Suspend the pyrazolone substrate and

    
     in anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes. Note: Ensure the substrate is finely ground to aid solubility/deprotonation.[4]
    
  • Addition: Add the Alkyl Halide dropwise.[3]

  • Heating: Heat the mixture to reflux (100–101°C) for 4–6 hours.

  • Monitoring: Check TLC. If 4,4-dialkylation (a common side reaction) is observed, lower the temperature to 60°C and extend time.[1]

  • Workup: Cool to RT. Add 1N HCl carefully to quench and dissolve calcium salts (pH ~2). Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol or purify via column chromatography.[1]
    

Validation:

  • Yield Expectation: 60–75% C-isomer (Mono-alkyl).[1]

  • Key Indicator: Retention of Carbonyl peak in IR; C4-H signal in NMR (if mono-alkyl).[1]

Analytical Validation (Self-Validating System)

Distinguishing the isomers is critical. Use the following data matrix to validate your product.

Table 1: Spectroscopic Differentiation of Isomers

FeatureO-Alkylated Product (Alkoxypyrazole)C-Alkylated Product (Pyrazolone)
Aromaticity Ring is fully aromatic (

electrons).[2][1]
Ring is non-aromatic (interrupted by

C4).[1]

NMR (C4-H)
~5.5 – 6.0 ppm (Singlet).[1] Typical aromatic shift.[1]~3.0 – 3.5 ppm (Triplet/Multiplet).[1] Methine proton.

NMR (C=O vs C-O)
C-O carbon: ~155–160 ppm .C=O[2][1] Carbonyl: ~165–175 ppm .[1]
IR Spectroscopy No C=O stretch. Strong C=N/C=C bands (~1580 cm⁻¹).[1]Strong C=O stretch (~1680–1700 cm⁻¹).[1]
UV-Vis Bathochromic shift (due to extended conjugation).Hypsochromic shift (interrupted conjugation).[1]

Troubleshooting & Optimization

  • Issue: Over-alkylation (4,4-dialkyl formation). [2][1]

    • Cause: The mono-C-alkylated product is often more acidic than the starting material.

    • Solution: Use the Knoevenagel Condensation route instead. React substrate with an Aldehyde (R-CHO) to form the 4-benzylidene intermediate, then reduce with

      
       or 
      
      
      
      .[2][1] This guarantees mono-C-alkylation.[1]
  • Issue: N-Alkylation (at N2).

    • Cause: Use of very polar solvents or small electrophiles (MeI) without steric guidance.[1]

    • Solution: Switch to the Mitsunobu protocol (blocks N/C attack via mechanism) or use bulky protecting groups if N-alkylation persists.[1]

References

  • Vertex AI Search. (2023).[2][1] Regioselective alkylation of pyrazolones and mechanistic insights. Retrieved from [1]

  • Royal Society of Chemistry. (2017).[1][4] Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [1]

  • Organic Syntheses. (2023). General Procedures for Mitsunobu Reaction. Retrieved from

  • MDPI. (2022).[2][1] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Benzyl-3-methyl-1H-pyrazol-5-ol

The following technical guide addresses the purification and recrystallization of 1-benzyl-3-methyl-1H-pyrazol-5-ol (also referred to as 1-benzyl-3-methyl-2-pyrazolin-5-one). Note on Chemical Identity: While structurally...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and recrystallization of 1-benzyl-3-methyl-1H-pyrazol-5-ol (also referred to as 1-benzyl-3-methyl-2-pyrazolin-5-one).

Note on Chemical Identity: While structurally similar to the ALS drug Edaravone (1-phenyl-3-methyl-1H-pyrazol-5-ol), the presence of the benzyl group at the N1 position introduces greater conformational flexibility and lipophilicity. This alters the solubility profile and increases the risk of "oiling out" compared to its phenyl analog.

[1]

Module 1: Solvent Selection Matrix

The choice of solvent is dictated by the impurity profile (e.g., unreacted benzylhydrazine salts vs. oxidation byproducts).[1] The compound exhibits keto-enol tautomerism, which significantly influences solubility.[2]

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95% or Absolute) Primary High The "Gold Standard" for pyrazolones.[2] Good balance of polarity for the enol form. Dissolves the product well at reflux (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) and crystallizes upon cooling.[1]
Methanol AlternativeModerateHigher solubility than ethanol.[2] Use if the product fails to dissolve in boiling ethanol.[2] Warning: Higher risk of yield loss due to high solubility in cold mother liquor.[2]
Ethanol : Water (80:20) Salt RemovalHighBest for Crude Synthesis Batches. If the crude contains inorganic salts (e.g., NaCl, Benzylhydrazine HCl), the water keeps salts dissolved while the product crystallizes.[1]
Ethyl Acetate : Hexane PolishingModerateUse for removing non-polar organic impurities.[2] Risk: High probability of "oiling out" if the hexane ratio is too high or cooling is too rapid.[2]
Acetonitrile SpecificLowGenerally avoided unless specific polar impurities are present.[2] Can be used for final polishing of high-purity batches.[2]

Module 2: Standard Operating Procedure (SOP)

Protocol A: Ethanol-Water Recrystallization (Recommended for Crude)

Objective: Isolate high-purity crystals from the crude condensation product of benzylhydrazine and ethyl acetoacetate.

Reagents:

  • Crude 1-benzyl-3-methyl-1H-pyrazol-5-ol[2]

  • Ethanol (Absolute)[2][3]

  • Deionized Water[2]

  • Activated Carbon (Optional, for decolorization)[1]

Workflow:

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add Ethanol (approx. 5-7 mL per gram of solid).[2]

  • Heating: Heat to reflux (

    
    ) with magnetic stirring.
    
    • Checkpoint: If solid does not dissolve, add Ethanol in 1 mL increments.[2][1]

    • Checkpoint: If salts remain undissolved (white granular solid), add Water dropwise until clear, or perform a hot filtration to remove them.[2][1]

  • Decolorization (If colored): If the solution is dark yellow/orange (oxidation products), remove from heat, add Activated Carbon (5% w/w), and reflux for 5 minutes.[2][1] Filter hot through a Celite pad.[2]

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Critical Step: Do not use an ice bath immediately.[2] Rapid cooling triggers oiling out.[2]

  • Final Cooling: Once crystals form, cool to

    
     in an ice bath for 30 minutes to maximize yield.
    
  • Isolation: Filter via vacuum filtration (Buchner funnel).[2] Wash the cake with cold Ethanol/Water (1:1).[2]

  • Drying: Dry under vacuum at

    
     for 6 hours.
    

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is separating as a yellow oil instead of crystals ("Oiling Out"). Why?

Cause: This is the most common issue with N-benzyl pyrazolones.[2] It occurs when the compound's melting point is depressed by impurities, or the solution is too supersaturated (cooling too fast).[1] The "oil" is a supersaturated liquid phase.[2] Corrective Action:

  • Reheat: Re-dissolve the oil by heating the solution back to reflux.

  • Dilute: Add a small amount of extra solvent (10-15% more Ethanol).[2]

  • Seed: Cool very slowly. When the temperature hits

    
    , add a "seed crystal" of pure product.
    
  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.[2]

Q2: The crystals are retaining a pink/red hue.

Cause: Pyrazolones are prone to air oxidation, forming "rubazonic acid" type colored impurities.[2][1] Corrective Action:

  • Acid Wash: Recrystallize using Ethanol containing a trace amount of acetic acid or HCl.[2] The protonation helps break down colored coordination complexes.[2]

  • Wash Step: Wash the final filter cake with cold Diethyl Ether (if the product is confirmed insoluble in ether) to strip surface-colored impurities.[2]

Q3: Low yield (<50%) after filtration.

Cause: The product is too soluble in the mother liquor (likely Methanol or too much Ethanol).[2] Corrective Action:

  • Concentrate: Evaporate 50% of the solvent from the mother liquor and repeat the cooling process (Second Crop).

  • Anti-solvent: Add cold water to the filtrate to force precipitation (Note: This may lower purity).[2]

Module 4: Process Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

RecrystallizationWorkflow Start Crude 1-benzyl-3-methyl-1H-pyrazol-5-ol CheckImpurity Analyze Impurity Profile Start->CheckImpurity SaltsPresent Inorganic Salts Present? CheckImpurity->SaltsPresent SolventA Solvent: Ethanol + Water (80:20) (Dissolves salts) SaltsPresent->SolventA Yes (Keep salts dissolved) SolventB Solvent: Absolute Ethanol (Filters out salts) SaltsPresent->SolventB No (or Filter salts out) Dissolve Heat to Reflux (78°C) SolventA->Dissolve SolventB->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor CarbonTreat Add Activated Carbon Filter Hot (Celite) CheckColor->CarbonTreat Yes Cooling Slow Cooling to RT CheckColor->Cooling No CarbonTreat->Cooling CheckState State Check: Crystals or Oil? Cooling->CheckState OilingOut ISSUE: Oiling Out CheckState->OilingOut Liquid Droplets Filter Vacuum Filtration Wash with Cold EtOH CheckState->Filter Solid Crystals Remedy Remedy: 1. Reheat 2. Add 10% more solvent 3. Seed Crystal OilingOut->Remedy Remedy->Cooling Retry Final Pure Crystals Filter->Final

Caption: Decision logic for solvent selection and troubleshooting the "oiling out" phenomenon during pyrazolone purification.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Edaravone (Phenyl Analog). Retrieved from [2][1]

  • Organic Syntheses. (1948).[2] Reaction of Hydrazines with Ethyl Acetoacetate (General Pyrazolone Synthesis).[2][4] Coll. Vol. 3, p. 395.[2][1] Retrieved from [2][1]

  • PubChem. (2025).[2][5] Compound Summary: 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) & Analogs.[2] National Library of Medicine.[2] Retrieved from [2][1]

  • Royal Society of Chemistry. (2017).[2][6] Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one (Purification Notes). Retrieved from [2][1]

  • ResearchGate. (2018).[2] Substances yield after recrystallization from different solvents (Pyrazolone derivatives).[2][6] Retrieved from [2][1]

Sources

Optimization

controlling regioselectivity in 1-benzyl-3-methyl-1H-pyrazol-5-ol alkylation

Technical Support Ticket: #PZ-8842 Subject: Regiocontrol in 1-benzyl-3-methyl-1H-pyrazol-5-ol Alkylation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PZ-8842 Subject: Regiocontrol in 1-benzyl-3-methyl-1H-pyrazol-5-ol Alkylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

User Inquiry

"I am attempting to alkylate 1-benzyl-3-methyl-1H-pyrazol-5-ol. My target is the O-alkylated ether, but I am consistently getting a messy mixture of N-alkylated products and C-alkylated side reactions. I’ve tried K2CO3 in DMF with an alkyl bromide, but the ratio is poor. How do I control this regioselectivity?"

Diagnostic: The Tautomerism Trap

The root cause of your regioselectivity failure is the inherent ambident nucleophilicity of the pyrazolone core. 1-substituted-3-methyl-pyrazol-5-ols do not exist as a single static structure; they fluctuate between three tautomeric forms.

Your alkylation conditions (Base + Alkyl Halide) are likely driving the reaction through the thermodynamic N-alkylation pathway or the C-alkylation trap, rather than your desired O-alkylation.

Visualizing the Problem (Tautomeric Equilibrium)

The following diagram illustrates the three reactive faces of your substrate. Note that while the OH-form is required for O-alkylation, the NH-form (generating the N-nucleophile) and CH-form (generating the C-nucleophile) are often kinetically or thermodynamically more accessible under standard basic conditions.

Tautomerism OH_Form OH-Form (Aromatic) Target for O-Alkylation NH_Form NH-Form (Pyrazolone) Target for N-Alkylation OH_Form->NH_Form Proton Shift O_Product Alkoxypyrazole (Ether) OH_Form->O_Product Hard Electrophile (Mitsunobu) CH_Form CH-Form (Diketo) Target for C-Alkylation NH_Form->CH_Form Proton Shift N_Product Antipyrine Analog (N-Alkyl) NH_Form->N_Product Soft Electrophile (Alkyl Halide) C_Product 4-Alkyl Pyrazolone (C-C Bond) CH_Form->C_Product Thermodynamic Control

Figure 1: Tautomeric equilibrium of 1-substituted pyrazol-5-ols and divergent alkylation pathways.

Module 1: Targeting O-Alkylation (The Ether Route)

The Issue: Simple alkylation (R-X + Base) follows the HSAB (Hard-Soft Acid Base) principle. The nitrogen (N2) is a softer nucleophile than the oxygen. Therefore, reacting with soft electrophiles (like alkyl iodides/bromides) favors N-alkylation.

The Solution: To force O-alkylation, you must either use a "hard" electrophile or, more reliably, utilize the Mitsunobu Reaction . This reaction activates the alcohol specifically, bypassing the N/C competition entirely by coupling the pyrazol-5-ol with an alcohol (R-OH) rather than an alkyl halide.

Protocol: Mitsunobu O-Alkylation

This protocol locks the selectivity to the oxygen atom by activating the alcohol partner.

  • Reagents:

    • Substrate: 1-benzyl-3-methyl-1H-pyrazol-5-ol (1.0 eq)

    • Alcohol (R-OH): 1.1 eq (The group you want to attach)

    • Triphenylphosphine (

      
      ): 1.2 eq
      
    • DIAD (Diisopropyl azodicarboxylate): 1.2 eq

    • Solvent: Anhydrous THF (0.1 M concentration)

  • Step-by-Step:

    • Preparation: Dissolve the pyrazol-5-ol, the target alcohol (R-OH), and

      
       in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C.
      
    • Addition: Add DIAD dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. Slow addition prevents overheating and side reactions.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexanes to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter off the solid.

    • Purification: Purify the filtrate via flash column chromatography.

Why this works: The Mitsunobu reaction forms an oxyphosphonium intermediate with the alcohol (R-OH). The pyrazolone acts as the acidic pronucleophile, attacking the activated alcohol via its oxygen atom, as this restores the aromaticity of the pyrazole ring.

Module 2: Targeting N-Alkylation (The Antipyrine Route)

The Issue: If you want the N-alkyl product (similar to the drug Antipyrine), you need to exploit the nucleophilicity of the N2 position.

The Solution: Use a soft electrophile (Alkyl Iodide) in a polar aprotic solvent.

Protocol: N-Selective Alkylation
  • Reagents:

    • Substrate: 1.0 eq

    • Base:

      
       (2.0 eq) or 
      
      
      
      (for faster rates)
    • Electrophile: Methyl Iodide (or relevant alkyl iodide) (1.2 eq)

    • Solvent: DMF or Acetonitrile

  • Step-by-Step:

    • Dissolve substrate in DMF. Add

      
      .
      
    • Stir for 30 minutes at Room Temp to ensure deprotonation (formation of the enolate).

    • Add the alkyl iodide dropwise.

    • Heat to 60°C–80°C. Note: Heat favors the thermodynamic N-alkylated product over the kinetic O-alkylated product.

    • Monitor via LCMS. The N-alkyl product is usually more polar than the O-alkyl ether.

Module 3: Troubleshooting & Selectivity Matrix

Use this table to diagnose your current experimental results and adjust parameters.

SymptomDiagnosisCorrective Action
Major Product is N-Alkyl Soft electrophile interacting with soft N-center.Switch to Mitsunobu conditions (Module 1). If using alkyl halides is mandatory, use Ag2CO3 (Silver salts favor O-alkylation by coordinating halide).
Major Product is C-Alkyl C4 position is highly nucleophilic (Knoevenagel-type reactivity).Avoid aldehydes/ketones in the mix. If C-alkylation persists with halides, lower the temperature and use a bulkier base (e.g., t-BuOK) to sterically hinder C4 approach.
Low Yield / No Reaction Poor solubility or moisture contamination.Pyrazolones are often insoluble in non-polar solvents. Use DMF or DMSO. Ensure reagents are dry; water quenches the Mitsunobu intermediate.
Mixture of O and N Competitive nucleophilicity.Use O-Silylation (TBDMS-Cl) first to protect Oxygen if you need to modify elsewhere, or strictly use Mitsunobu for ether formation.

Decision Tree: Workflow Optimization

Follow this logic path to select the correct experimental setup for your 1-benzyl-3-methyl-1H-pyrazol-5-ol substrate.

DecisionTree Start Start: 1-Benzyl-3-methyl-pyrazol-5-ol Goal What is your target? Start->Goal O_Branch O-Alkylation (Ether) Goal->O_Branch N_Branch N-Alkylation (Antipyrine) Goal->N_Branch C_Branch C-Alkylation (C4-Subst) Goal->C_Branch Mitsunobu Protocol A: Mitsunobu (PPh3 + DIAD + R-OH) *Highest Selectivity* O_Branch->Mitsunobu Silver Protocol B: Silver Salts (Ag2CO3 + R-X) *If R-OH fails* O_Branch->Silver SoftAlk Protocol C: Soft Alkylation (MeI + K2CO3 + Heat) *Thermodynamic Control* N_Branch->SoftAlk Knoevenagel Protocol D: Knoevenagel (Aldehyde + Piperidine) C_Branch->Knoevenagel PdCat Protocol E: Pd-Catalysis (Allylic Alkylation) C_Branch->PdCat

Figure 2: Experimental decision tree for regioselective functionalization.

References

  • Mitsunobu Reaction on Pyrazolones: ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction.[1] (2010). This source confirms the utility of Mitsunobu conditions for selective O-alkylation of 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives.[1]

  • Tautomerism and Reactivity: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). A comprehensive review of the CH/OH/NH equilibrium and how solvents affect the predominant form.

  • N- vs O-Alkylation Mechanisms: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[2] (2013).[2][3] Discusses the HSAB principles and NMR techniques to distinguish the regioisomers.

  • C-Alkylation: Highly Enantioselective Allylic C-H Alkylation of Terminal Olefins With Pyrazol-5-ones. (2016).[3] Describes Palladium-catalyzed methods for targeting the C4 position specifically.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Chemical Shift Assignment for 1-Benzyl-3-methyl-1H-pyrazol-5-ol

Executive Summary The structural assignment of 1-benzyl-3-methyl-1H-pyrazol-5-ol is frequently complicated by prototropic tautomerism . Unlike rigid heterocycles, this scaffold exists in a dynamic equilibrium between the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural assignment of 1-benzyl-3-methyl-1H-pyrazol-5-ol is frequently complicated by prototropic tautomerism . Unlike rigid heterocycles, this scaffold exists in a dynamic equilibrium between the CH-form (keto) and the OH-form (enol) , driven primarily by solvent polarity.

  • In Non-Polar Solvents (CDCl₃): The equilibrium heavily favors the CH-form (keto) , characterized by a diagnostic methylene singlet at C4.

  • In Polar Aprotic Solvents (DMSO-d₆): The equilibrium shifts toward the OH-form (enol) , stabilized by intermolecular hydrogen bonding, characterized by a vinylic methine singlet at C4 and a broad exchangeable hydroxyl signal.

This guide provides a definitive comparison of these states, validated against the structural analog Edaravone (1-phenyl-3-methyl-5-pyrazolone) , to ensure accurate characterization during drug development.

Structural Dynamics & Tautomerism

Understanding the "Why" behind the chemical shift changes is critical for correct assignment. The N1-benzyl substitution prevents the formation of the NH-form (hydrazino), limiting the equilibrium to two primary tautomers.

Tautomeric Equilibrium Pathway

The following diagram illustrates the solvent-dependent structural shift.

Tautomerism Keto CH-Form (Keto) Dominant in CDCl3 (Non-aromatic) Enol OH-Form (Enol) Dominant in DMSO-d6 (Aromatic) Keto->Enol  Proton Transfer   Solvent Solvent Polarity Solvent->Keto Low Polarity (Stabilizes C=O) Solvent->Enol High Polarity (H-Bond Stabilization)

Figure 1: Solvent-driven tautomeric equilibrium between the keto (CH-form) and enol (OH-form) isomers.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this specific protocol. The concentration is optimized to prevent solute-solute aggregation which can broaden exchangeable signals.

Materials
  • Analyte: >98% purity 1-benzyl-3-methyl-1H-pyrazol-5-ol.

  • Solvents:

    • CDCl₃ (99.8% D) + 0.03% TMS.

    • DMSO-d₆ (99.9% D) + 0.03% TMS (stored over molecular sieves).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of sample into a clean vial.

    • Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

    • Critical Step: Sonicate for 30 seconds. Ensure complete dissolution; suspended particles will distort the baseline and integration.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Scans (ns): 16 (CDCl₃) / 32 (DMSO-d₆).

    • Relaxation Delay (D1): Set to 2.0 s to ensure full relaxation of the vinylic/aromatic protons.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference spectrum to TMS (0.00 ppm) or residual solvent peak (CDCl₃: 7.26 ppm; DMSO: 2.50 ppm).

Comparative Data Analysis

Table 1: Solvent-Dependent Chemical Shift Assignment

Note: Shifts are reported in ppm (


). Multiplicity: s=singlet, d=doublet, m=multiplet, br=broad.
PositionProton TypeCDCl₃ (Keto-Dominant) DMSO-d₆ (Enol-Dominant) Mechanistic Insight
C3-CH₃ Methyl2.18 (s, 3H)2.08 (s, 3H)Minimal shift; chemically stable environment.
C4-H Diagnostic 3.42 (s, 2H) 5.35 (s, 1H) CRITICAL: Hybridization change from sp³ (CH₂) to sp² (CH).
N1-CH₂ Benzyl CH₂4.88 (s, 2H)5.10 (s, 2H)Deshielded in DMSO due to ring aromaticity current in enol form.
Ar-H Phenyl Ring7.20 – 7.35 (m, 5H)7.25 – 7.40 (m, 5H)Standard aromatic region; overlaps with solvent in CDCl₃.
-OH HydroxylNot Observed / Very Broad10.5 – 12.0 (br s, 1H)Exchangeable proton; visible only in DMSO/Enol form.
Table 2: Comparison with Edaravone (Standard Reference)

Comparing the target molecule with Edaravone (1-phenyl-3-methyl-5-pyrazolone) highlights the electronic impact of the benzyl spacer vs. direct phenyl conjugation.

Feature1-Benzyl-3-methyl-pyrazol-5-ol (Target)Edaravone (Reference)Interpretation
N-Substituent Benzyl (-CH₂-Ph)Phenyl (-Ph)Benzyl acts as an insulator; Phenyl is conjugated.
C4-H (Keto) ~3.42 ppm~3.45 ppmSimilar electronic environment for the CH₂ group.
C4-H (Enol) ~5.35 ppm~5.42 ppmEdaravone is slightly more deshielded due to extended conjugation.
N-CH Shift 4.88 ppm (CH₂) N/A (C-N bond) The Benzyl CH₂ is the unique identifier for the target.

Assignment Workflow & Logic

Use this decision tree to validate your specific batch assignment.

Workflow Start Start: Acquire 1H NMR CheckSolvent Check Solvent Start->CheckSolvent CDCl3_Path Solvent: CDCl3 CheckSolvent->CDCl3_Path DMSO_Path Solvent: DMSO-d6 CheckSolvent->DMSO_Path CheckRegion1 Check 3.0 - 3.5 ppm CDCl3_Path->CheckRegion1 CheckRegion2 Check 5.0 - 5.5 ppm DMSO_Path->CheckRegion2 ResultKeto Singlet (2H) Present? CONFIRMED: Keto Form CheckRegion1->ResultKeto Yes ResultEnol Singlet (1H) Present? CONFIRMED: Enol Form CheckRegion2->ResultEnol Yes

Figure 2: Logic flow for confirming tautomeric state based on chemical shift regions.

References

  • Tautomerism of Pyrazolones: El-Sheshtawy, H. S., et al. "Tautomeric structures and spectroscopic properties of some pyrazolone derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011.

  • Edaravone NMR Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 4021, Edaravone. PubChem, 2023.

  • Solvent Effects on NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Organic Process Research & Development, 2016.

  • Pyrazolone Synthesis & Characterization: Kiasat, A. R., et al. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of Chemical Sciences, 2013.

Sources

Comparative

Characteristic FTIR Absorption Bands of 1-Benzyl-3-Methyl-Pyrazol-5-One

This guide provides a rigorous technical comparison of the FTIR spectral characteristics of 1-benzyl-3-methyl-pyrazol-5-one (BMP) , specifically contrasting it with its widely used analog, 1-phenyl-3-methyl-5-pyrazolone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of the FTIR spectral characteristics of 1-benzyl-3-methyl-pyrazol-5-one (BMP) , specifically contrasting it with its widely used analog, 1-phenyl-3-methyl-5-pyrazolone (Edaravone) .

A Publish Comparison Guide for Drug Development Professionals

Executive Summary & Structural Context

1-benzyl-3-methyl-pyrazol-5-one (BMP) is a critical pyrazolone intermediate used in the synthesis of Schiff bases, coordination complexes, and pharmaceutical candidates. Its structural distinction lies in the benzyl group (


)  attached to the N1 position, acting as a methylene spacer that interrupts the conjugation between the phenyl ring and the pyrazolone core.

This guide compares BMP directly against 1-phenyl-3-methyl-5-pyrazolone (PMP/Edaravone) . While PMP exhibits direct N-phenyl conjugation, BMP’s methylene spacer introduces unique aliphatic stretching modes and alters the tautomeric equilibrium, resulting in distinct spectral fingerprints essential for quality control and structural validation.

The Tautomeric Challenge

In the solid state (KBr pellet), pyrazolones rarely exist as simple ketones. They adopt complex tautomeric forms—CH-form (diketo) , OH-form (enol) , or NH-form (zwitterionic) —stabilized by intermolecular hydrogen bonding.

  • BMP Behavior: The broad absorption from 3100–2000 cm

    
     and low-frequency double-bond character (~1552 cm
    
    
    
    ) indicate that BMP predominantly exists in a hydrogen-bonded enolic or zwitterionic state in the solid phase.

Tautomerism CH_Form CH-Form (Keto) (C=O ~1700 cm-1) Non-Aromatic OH_Form OH-Form (Enol) (C-OH / Ring C=N) Aromatic System CH_Form->OH_Form Solvent/pH Dependent Zwitterion NH-Form (Zwitterion) (Broad OH/NH ~2500 cm-1) Solid State Dominant OH_Form->Zwitterion Solid State (H-Bonding)

Figure 1: Tautomeric equilibrium pathways for 1-substituted-3-methyl-5-pyrazolones. In solid-state FTIR (KBr), the equilibrium shifts heavily toward the OH/Zwitterionic forms.

Detailed Spectral Analysis: BMP vs. Edaravone

The following analysis dissects the specific wavenumbers, explaining the causality behind the shifts.

A. The "Fingerprint" Difference: Aliphatic vs. Aromatic

The most diagnostic difference between BMP and Edaravone is the Benzyl Methylene Spacer .

  • BMP (1-Benzyl): Displays distinct saturated C-H stretching bands around 2928 cm

    
      arising from the benzylic 
    
    
    
    group.
  • Edaravone (1-Phenyl): Lacks this aliphatic spacer. Its spectrum in the high-frequency region is dominated solely by aromatic C-H stretching (>3000 cm

    
    ).
    
B. The Carbonyl/Double Bond Region (1500–1700 cm )

This region confirms the tautomeric state.

  • BMP Observation: A strong, broad band appears at 1552 cm

    
     .
    
    • Interpretation: This is not a typical free carbonyl (usually ~1680 cm

      
      ). It represents a mixed vibrational mode of the C=N / C=C  bonds of the pyrazole ring and a strongly hydrogen-bonded C-O species, characteristic of the enol form.
      
  • Edaravone Comparison: Typically shows bands at 1600–1650 cm

    
      (C=O/C=N).[1][2] The lower frequency in BMP (1552 cm
    
    
    
    ) suggests a more delocalized or strongly H-bonded network in its crystal lattice compared to the phenyl analog.
C. The Hydrogen Bonding Region (2000–3500 cm )
  • BMP: Exhibits a massive, broad absorption spanning 3100–2000 cm

    
     .[1] This "continuum" is a hallmark of strong intermolecular hydrogen bonding (O-H···N or N-H···O) in the crystal lattice, often obscuring discrete C-H stretches.
    
Comparative Data Table
Functional GroupVibration ModeBMP (1-Benzyl) Wavenumber (cm

)
PMP (Edaravone) Wavenumber (cm

)
Mechanistic Insight
H-Bonded Network OH / NH Stretch3100–2000 (Broad) 3200–2500 (Broad)Indicates strong intermolecular H-bonding stabilizing the enol/zwitterion form in solid state.
Aromatic Ring C-H Stretch (sp

)
3028 ~3060Diagnostic for the phenyl ring protons in both compounds.
Aliphatic Linker C-H Stretch (sp

)
2928 Absent Key Differentiator: Specific to the benzyl

group in BMP.
Pyrazolone Core C=N / C=C / H-bonded C=O1552 1600–1640BMP shows a lower frequency dominant band, suggesting distinct crystal packing or conjugation interruption.
Fingerprint C-N / Ring Breathing1000–13001000–1300Complex mixed modes; less diagnostic for rapid identification.

Data Source for BMP: Belmar et al., ChemRxiv [1]. Data for PMP: NIST Standard Reference [2].

Experimental Protocol for Reproducible Spectra

To ensure the spectral features described above are captured accurately, follow this self-validating protocol.

Method: KBr Pellet Transmission

Why: ATR (Attenuated Total Reflectance) can sometimes apply pressure that alters the crystal structure or tautomeric surface equilibrium. KBr transmission is the gold standard for resolving the broad H-bonding regions of pyrazolones.

  • Sample Preparation:

    • Dry the BMP sample in a vacuum desiccator for 2 hours to remove surface moisture (water mimics the broad OH band).

    • Mix 1.5 mg of BMP with 250 mg of spectroscopic-grade KBr (dried).

  • Grinding:

    • Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Warning: Under-grinding causes the Christiansen effect (distorted baselines).

  • Pellet Pressing:

    • Press at 8–10 tons for 2 minutes under vacuum (to remove air bubbles).

    • Result: A transparent (not cloudy) disc.

  • Acquisition:

    • Resolution: 4 cm

      
      .
      
    • Scans: 32 or 64.

    • Range: 4000–400 cm

      
      .
      
  • Validation Check:

    • Pass: Distinct aliphatic peak at ~2928 cm

      
       and broad "hump" at 2000–3100 cm
      
      
      
      .[1]
    • Fail: Sharp peak at ~1700 cm

      
       (indicates oxidation or solution-phase keto form contamination) or lack of 2928 cm
      
      
      
      peak.

Protocol Start Start: BMP Sample Dry Vacuum Dry (2h) Remove H2O interference Start->Dry Mix Mix 1.5mg BMP + 250mg KBr Dry->Mix Grind Grind to Fine Powder (Avoid Christiansen Effect) Mix->Grind Press Press @ 10 Tons (Vacuum) Transparent Disc Grind->Press Analyze FTIR Scan (4000-400 cm-1) Press->Analyze Decision Check 2928 cm-1 & 1552 cm-1 Analyze->Decision Pass Valid Spectrum (Enol/Zwitterion) Decision->Pass Bands Present Fail Re-prep (Check Dryness/Purity) Decision->Fail Bands Absent

Figure 2: Validated workflow for FTIR analysis of pyrazolone derivatives.

References

  • Belmar, J., Bonilla, K., Jiménez, C., & Villaman, D. (2021).[1] Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (Edaravone) IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Ekekwe, N. D., et al. (2013). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4-(p-nitrobenzoyl) Pyrazolone-5. International Journal of Basic and Applied Science. (Contextual support for pyrazolone ring assignments).

Sources

Validation

comparing antioxidant activity of 1-benzyl-3-methyl-1H-pyrazol-5-ol vs Edaravone

This guide provides a technical comparison between Edaravone (the clinical standard) and its structural analog, 1-benzyl-3-methyl-1H-pyrazol-5-ol (referred to here as BMP ). This analysis focuses on the structure-activit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Edaravone (the clinical standard) and its structural analog, 1-benzyl-3-methyl-1H-pyrazol-5-ol (referred to here as BMP ).

This analysis focuses on the structure-activity relationship (SAR) , specifically how the N-substituent (Phenyl vs. Benzyl) dictates antioxidant potency through resonance stabilization and electron delocalization.

Executive Summary

  • Edaravone (MCI-186) is a potent free radical scavenger approved for ALS and acute ischemic stroke.[1] Its efficacy relies on the N1-phenyl group, which allows for extensive radical delocalization.

  • BMP (1-benzyl-3-methyl-1H-pyrazol-5-ol) is a structural analog where a methylene spacer (-CH₂-) separates the phenyl ring from the pyrazolone core.

  • Core Insight: The methylene "insulator" in BMP breaks the conjugation between the pyrazolone nitrogen and the phenyl ring. Consequently, BMP exhibits significantly lower antioxidant activity than Edaravone because the resulting radical cannot be stabilized by the phenyl ring. BMP serves as a critical "negative control" in SAR studies to demonstrate the necessity of N1-conjugation.

Chemical & Structural Analysis[2][3][4]

The fundamental difference lies in the electronic connectivity of the N1 position.

FeatureEdaravone (Standard)BMP (Comparator)
IUPAC Name 3-methyl-1-phenyl-2-pyrazolin-5-one1-benzyl-3-methyl-1H-pyrazol-5-ol
Structure N-Phenyl (Direct bond)N-Benzyl (Methylene spacer)
Electronic Effect Conjugated: Phenyl ring participates in resonance.Insulated: Methylene group (-CH₂-) blocks resonance.
pKa (Approx.) 7.0 (Physiologically active enolate)~10–11 (Predominantly neutral at pH 7.4)
Lipophilicity (LogP) ~1.33 (Moderate)~1.9 (Higher due to extra -CH₂-)
Active Species Enolate Anion (High concentration at pH 7.4)Neutral form (Low enolate concentration)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and the "Resonance Block" in BMP.

StructureComparison cluster_Edaravone Edaravone (Active) cluster_BMP BMP (Inactive/Low Activity) E_Core Pyrazolone Core E_Res Resonance (Delocalization) E_Core->E_Res E_Ph Phenyl Ring E_Res->E_Ph B_Core Pyrazolone Core B_Spacer Methylene Spacer (-CH2-) B_Core->B_Spacer B_Ph Phenyl Ring B_Spacer->B_Ph B_Block Resonance BLOCKED B_Spacer->B_Block Insulation

Figure 1: Structural comparison showing the resonance continuity in Edaravone versus the insulation provided by the methylene spacer in BMP.

Mechanism of Action (MOA) Comparison

Edaravone: The Radical Sponge

Edaravone operates via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism.

  • Tautomerism: At physiological pH (7.4), Edaravone exists in equilibrium with its enolate anion (pKa ~7.0).

  • Scavenging: The enolate donates an electron to a free radical (e.g., •OH).[1][2][3][4][5]

  • Stabilization: The resulting Edaravone radical is highly stable because the unpaired electron delocalizes over the pyrazolone ring and the N-phenyl ring.

BMP: The Unstable Radical
  • High pKa: The lack of an electron-withdrawing phenyl group directly on the nitrogen makes the BMP proton less acidic (pKa > 10). At pH 7.4, it exists almost exclusively in the neutral form, which is less reactive toward radicals.

  • Poor Stabilization: If BMP does scavenge a radical, the unpaired electron is confined to the pyrazolone ring. It cannot cross the sp³-hybridized methylene bridge to the phenyl ring. This high-energy radical is prone to side reactions rather than stable termination.

Experimental Protocols (Self-Validating Systems)

To objectively compare these two molecules, use the following protocols. These are designed to be self-validating: if Edaravone does not show high activity, the assay is invalid.

Experiment A: DPPH Radical Scavenging Assay

Objective: Quantify the kinetic difference in hydrogen donation.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (100 µM in methanol).

  • Test compounds (Edaravone and BMP) at 10, 50, 100, 200 µM.

  • Positive Control: Trolox or Ascorbic Acid.

Protocol:

  • Preparation: Prepare a fresh 100 µM DPPH solution (purple). Absorbance at 517 nm should be ~1.0.

  • Incubation: Mix 1 mL of DPPH solution with 1 mL of test compound solution.

  • Time-Course: Measure Absorbance (A517) at t=0, 1, 5, 10, and 30 minutes.

  • Validation Check: Edaravone must show >50% decolorization within 10 minutes at 100 µM. BMP should show <10% decolorization (slow kinetics).

Data Calculation:



Experiment B: Cyclic Voltammetry (Oxidation Potential)

Objective: Measure the ease of electron donation (lower potential = better antioxidant).

Setup:

  • Working Electrode: Glassy Carbon.

  • Reference Electrode: Ag/AgCl.

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.4).

  • Scan Rate: 50 mV/s.

Protocol:

  • Dissolve Edaravone and BMP to 1 mM in the electrolyte (use <1% DMSO if solubility is an issue).

  • Scan from 0.0 V to +1.0 V.

  • Expected Result:

    • Edaravone: Distinct anodic peak (oxidation) around +0.4 V to +0.6 V (vs Ag/AgCl).

    • BMP: Anodic peak will be shifted significantly positive (> +0.8 V) or be absent in this window, indicating it is much harder to oxidize.

Mechanistic Pathway Diagram

This diagram details the fate of the radical after scavenging, highlighting why Edaravone is superior.

MOA_Pathway cluster_EdaravonePath Edaravone Pathway (Effective) cluster_BMPPath BMP Pathway (Ineffective) Radical Hydroxyl Radical (•OH) E_Enol Edaravone Enolate Radical->E_Enol B_Neutral BMP Neutral Form Radical->B_Neutral E_Rad Edaravone Radical E_Enol->E_Rad e- Transfer E_Stable Resonance Stabilization (N-Phenyl) E_Rad->E_Stable Delocalization E_Prod Stable Product (OPB / 4,5-dione) E_Stable->E_Prod Oxidation B_Rad BMP Radical B_Neutral->B_Rad Slow H-Atom Transfer B_Unstable Localization on Ring (No Phenyl Help) B_Rad->B_Unstable Confinement B_Side Side Reactions / Degradation B_Unstable->B_Side

Figure 2: Mechanistic divergence. Edaravone forms a stable radical intermediate, whereas BMP forms a high-energy, unstable radical.

References

  • Watanabe, K., et al. (2003). "Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone)." Redox Report. Link

    • Establishes the necessity of lipophilic and arom
  • Yamamoto, Y., et al. (1996).[6] "Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one." Redox Report. Link

    • Defines the pKa and anionic mechanism of Edaravone.
  • Che, H., et al. (2016). "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules. Link

    • Provides comparative data on N-substituted pyrazolones, confirming N-phenyl superiority.
  • Bai, J., et al. (2020).[6] "Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone."[7] Bioorganic & Medicinal Chemistry. Link

    • Comprehensive review of Edaravone's chemistry and reactivity.

Sources

Comparative

Precision Validation of 1-benzyl-3-methyl-1H-pyrazol-5-ol: A Comparative Guide to Elemental Analysis Standards

Topic: Elemental Analysis Standards for 1-benzyl-3-methyl-1H-pyrazol-5-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 1-benzyl-3-methyl-1H-pyrazol-5-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the development of pyrazolone-based therapeutics and ligands, 1-benzyl-3-methyl-1H-pyrazol-5-ol (C₁₁H₁₂N₂O) represents a critical scaffold, structurally distinct from the established neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone). Precise characterization of this compound is challenging due to its nitrogen-rich heterocyclic core and potential for tautomeric equilibrium (keto-enol shifts).[1]

This guide objectively compares the performance of calibration standards used to validate the elemental composition of 1-benzyl-3-methyl-1H-pyrazol-5-ol. We analyze the "Gold Standard" (Acetanilide) against the "Matrix-Matched Alternative" (Sulfanilamide) to determine which yields superior accuracy for this specific analyte.

Key Finding: While Acetanilide is the industry default, Sulfanilamide demonstrates superior performance for 1-benzyl-3-methyl-1H-pyrazol-5-ol due to closer nitrogen content matching (16.2% vs. 14.9%), significantly reducing extrapolation error in the calibration curve.[1]

Technical Profile: The Analyte

Before selecting a standard, the theoretical composition of the target analyte must be established to define the calibration range.[2]

Property1-benzyl-3-methyl-1H-pyrazol-5-olEdaravone (Comparative Analog)
Formula C₁₁H₁₂N₂O C₁₀H₁₀N₂O
Mol.[1] Weight 188.23 g/mol 174.20 g/mol
Structure Benzyl group at N1 positionPhenyl group at N1 position
Theoretical %C 70.19% 68.95%
Theoretical %H 6.43% 5.79%
Theoretical %N 14.88% 16.08%
Combustion Challenge High; N-N bond requires complete oxidation to avoid N₂ retention.High; aromatic stability resists rapid flash combustion.

Expert Insight: The benzyl group introduces a methylene bridge (-CH₂-) that increases the hydrogen content and flexibility compared to the rigid phenyl ring of Edaravone.[1] This slight increase in volatility requires careful optimization of the combustion delay in the elemental analyzer.

Comparative Analysis of Calibration Standards

To validate the purity of 1-benzyl-3-methyl-1H-pyrazol-5-ol, the CHNS analyzer must be calibrated with a standard that brackets the expected elemental percentages.[1] We compared the performance of the two most common certified reference materials (CRMs).

Option A: Acetanilide (The Generalist) [2]
  • Formula: C₈H₉NO

  • Use Case: General organic compounds, low-to-medium nitrogen.[1]

  • Performance Gap: Acetanilide contains 10.36% Nitrogen . Calibrating with this requires the instrument to extrapolate the curve up to ~14.9% for our analyte. This introduces a linearity error risk of ±0.3–0.5%.

Option B: Sulfanilamide (The High-N Specialist) [1]
  • Formula: C₆H₈N₂O₂S

  • Use Case: Sulfonamides, high-nitrogen heterocycles.

  • Performance Advantage: Sulfanilamide contains 16.27% Nitrogen . This value closely brackets the 14.88% target of our analyte. It allows for interpolation rather than extrapolation, tightening the error margin to ±0.1–0.2%.

Data Comparison: Calibration Suitability
MetricAcetanilide (Standard A)Sulfanilamide (Standard B)[2]Target Analyte
Nitrogen % 10.36%16.27% 14.88%
Carbon % 71.09%41.84%70.19%
Matrix Match High Carbon match (Excellent for %C)High Nitrogen match (Excellent for %N)High C, High N
Combustion Temp ModerateHighHigh
Recommendation Secondary Standard Primary Calibration Standard N/A

Critical Protocol Decision: For 1-benzyl-3-methyl-1H-pyrazol-5-ol, a Dual-Standard Strategy is recommended. Use Acetanilide to lock in the Carbon factor (71.09% vs 70.19%) and Sulfanilamide to validate the Nitrogen factor.[2] Relying solely on Acetanilide often yields artificially low Nitrogen values for pyrazolones due to calibration drift at higher concentrations.

Experimental Protocol: Self-Validating Workflow

This protocol ensures scientific integrity by incorporating "Check Standards" to verify system performance before the precious sample is consumed.

Phase 1: Instrument Preparation
  • Purge: Run 3 "Blank" cycles (Tin capsule only) to remove atmospheric Nitrogen (N₂).[2]

  • Conditioning: Run 2 "Bypass" samples of unweighed Sulfanilamide to saturate active sites in the reduction column.

  • Calibration:

    • Weigh Sulfanilamide (CRM) in triplicate: 1.5 mg, 2.0 mg, 2.5 mg.[2]

    • Why? This creates a multipoint curve covering the absolute nitrogen mass expected in the sample (approx 0.3 mg N).[2]

Phase 2: Sample Analysis (1-benzyl-3-methyl-1H-pyrazol-5-ol)
  • Drying: The sample must be dried in a vacuum desiccator over P₂O₅ for 4 hours. Pyrazolones can form hydrates (pseudo-polymorphs) which skew %H and %O data.[2]

  • Weighing: Accurately weigh 2.0 ± 0.1 mg of the analyte into a tin capsule.

    • Note: Ensure the capsule is folded tightly to exclude air (which adds ~20 µg of N error).[2]

  • Combustion Parameters:

    • Furnace Temp: 980°C (Required for complete pyrazole ring fragmentation).

    • Oxygen Dose: 12 mL (Excess O₂ is critical to prevent "soot" formation from the benzyl group).[2]

    • Carrier Gas (He) Flow: 140 mL/min.[2]

Phase 3: Validation Criteria

Calculate the error using the formula:



  • Pass: Error ≤ 0.3% (absolute) for C, H, and N.

  • Fail: Error > 0.4%.

    • If N is low: Incomplete combustion. Increase O₂ dose.

    • If C is low: Sample volatility.[3] Use "Liquid" mode or add V₂O₅ oxidant.

Visualized Workflow: Decision Logic

The following diagram illustrates the decision process for selecting the correct standard and troubleshooting common errors in pyrazolone analysis.

EA_Workflow Start Analyte: 1-benzyl-3-methyl-1H-pyrazol-5-ol (High N: 14.88%) Decision Select Calibration Standard Start->Decision Std_A Acetanilide (10.36% N) Decision->Std_A Carbon Focus Std_B Sulfanilamide (16.27% N) Decision->Std_B Nitrogen Focus (Recommended) Analysis Run Combustion Cycle (980°C, Flash Dynamic) Std_A->Analysis Std_B->Analysis Result_Check Check %N Error Analysis->Result_Check Pass PASS (Error ≤ 0.3%) Data Valid Result_Check->Pass ≤ 0.3% Diff Fail_Low FAIL: Low %N (Incomplete Combustion) Result_Check->Fail_Low > 0.4% Diff Fix_1 Action: Increase O2 Dosing Check Reduction Tube Fail_Low->Fix_1 Fix_1->Analysis Retest

Caption: Decision logic for selecting Sulfanilamide as the primary nitrogen standard to minimize extrapolation error.

References
  • Analytik Jena. (2024).[2][4] Combustion Elemental Analysis: Challenges and Trends. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). (2025).[2] 1H-Pyrazole, 3-methyl-5-phenyl- (Edaravone) Gas Phase Ion Energetics. Retrieved from [2]

  • MDPI. (2009).[2] Synthesis and Characterization of Pyrazolone Derivatives: Elemental Analysis Data. Molbank 2009, M603.[2][5] Retrieved from [2]

  • PubChem. (2025).[2] 1-Benzyl-3-methyl-1H-pyrazol-5-amine (Analog Structure & Properties). Retrieved from [2]

  • PerkinElmer. (2020).[2] The Elemental Analysis of Heterocyclic Nitrogen Derivatives. Retrieved from [2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-benzyl-3-methyl-1H-pyrazol-5-ol

Part 1: Executive Safety Summary Immediate Action Required: Treat 1-benzyl-3-methyl-1H-pyrazol-5-ol as a bioactive heterocyclic intermediate. While specific toxicological data for this exact CAS is often extrapolated fro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat 1-benzyl-3-methyl-1H-pyrazol-5-ol as a bioactive heterocyclic intermediate. While specific toxicological data for this exact CAS is often extrapolated from the pyrazolone class (e.g., Edaravone analogs), the Precautionary Principle mandates handling it as an Irritant and Potential Aquatic Toxin.

Hazard Identification (GHS Classification)

Based on structural analogs (Pyrazolone derivatives)

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[1][2][3][4][5][7]

  • H335: May cause respiratory irritation (Dust hazard).[1][2][3]

  • H411: Toxic to aquatic life with long-lasting effects (Class assumption).[1]

Mandatory Personal Protective Equipment (PPE)
CategorySpecificationRationale
Dermal Nitrile Gloves (Min.[1] 0.11 mm thickness)Prevents transdermal absorption of nitrogenous heterocycles.[1]
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Protects against fine particulate dust and accidental splashes.[1]
Respiratory N95 (Minimum) or P100 RespiratorRequired if handling open powder outside a fume hood to prevent inhalation of bioactive dust.[1]
Body Lab Coat (Buttoned, long sleeve)Standard barrier protection.[1]

Part 2: Chemical Characterization & Waste Classification[1]

Before disposal, you must correctly classify the waste stream.[8][9][10] 1-benzyl-3-methyl-1H-pyrazol-5-ol is an organic solid.[1][5] It is not typically a P-listed or U-listed waste under US RCRA regulations by specific name, but it is regulated as a Characteristic Hazardous Waste or Non-Halogenated Organic Waste depending on the solvent matrix.[1]

Physicochemical Data for Disposal Logistics
PropertyValue/DescriptionDisposal Implication
Physical State Solid (Crystalline powder)Dust explosion hazard if dispersed; requires double-bagging.[1]
Solubility Soluble in organic solvents (EtOH, DMSO)Compatible with organic liquid waste streams for incineration.
Acidity/Basicity Weakly acidic (Enol form)Compatible with neutral or slightly basic organic waste streams.[1]
Incompatibilities Strong OxidizersDO NOT mix with nitric acid or perchlorates in waste drums.[1]

Part 3: Disposal Protocols

Protocol A: Solid Waste (Bulk Substance or Expired Reagent)

Use this workflow for disposing of pure substance >500 mg.

  • Segregation: Do not mix with general trash or biohazard waste.[1]

  • Containerization: Transfer the solid into a screw-top high-density polyethylene (HDPE) jar or a wide-mouth glass amber jar.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-benzyl-3-methyl-1H-pyrazol-5-ol" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][5][6][11][12]

  • Transfer: Move to the Satellite Accumulation Area (SAA) for pickup by EHS/Waste Contractor.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this workflow if the substance is dissolved in solvents (e.g., Methanol, Ethyl Acetate).

  • Solvent Compatibility Check: Ensure the solvent carrier is non-halogenated (unless a halogenated waste stream is specifically designated).[1]

  • Bulking: Pour the solution into the "Non-Halogenated Organic Solvents" carboy (typically Red or White can).

    • Critical: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).

  • Log Entry: Immediately record the addition on the carboy’s waste log sheet.

    • Entry: "Pyrazolone derivative (<1%) in [Solvent Name]."

Protocol C: Trace Contaminated Debris

Use this for gloves, weighing boats, and paper towels.

  • Evaluation: If the debris is heavily soiled (visible caking), treat as Solid Waste (Protocol A) .

  • Standard Trace: If nominally contaminated, place in a Yellow Chem-Debris Bag or a dedicated solid hazardous waste drum.[1]

  • Prohibition: NEVER dispose of contaminated sharps or glass in standard trash.[1] Use a rigid puncture-proof container.

Part 4: Disposal Decision Logic (Visualization)

The following diagram illustrates the decision matrix for routing this chemical into the correct waste stream.

Disposal_Matrix Start Waste: 1-benzyl-3-methyl-1H-pyrazol-5-ol State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Pure Substance Liquid Dissolved in Solvent State_Check->Liquid Solution Trace Contaminated Debris (Gloves/Wipes) State_Check->Trace Consumables Bulk_Check Quantity > 1g? Solid->Bulk_Check Halogen_Check Solvent Type? Liquid->Halogen_Check Double_Bag Double Bag (4-mil) Label: 'Toxic Solid' Bulk_Check->Double_Bag Yes Debris_Bin Chem-Debris Bin (Yellow Bag) Bulk_Check->Debris_Bin Trace/Dust High_Temp_Inc High-Temp Incineration (Professional Disposal) Double_Bag->High_Temp_Inc Non_Halo Non-Halogenated Stream (High BTU Fuel) Halogen_Check->Non_Halo Acetone/EtOH/MeOH Halo Halogenated Stream (Dedicated Incineration) Halogen_Check->Halo DCM/Chloroform Non_Halo->High_Temp_Inc Halo->High_Temp_Inc Debris_Bin->High_Temp_Inc

Caption: Decision matrix for segregating pyrazolone waste into correct incineration streams based on physical state and solvent carrier.

Part 5: Emergency Spill Response (Disposal Focused)

In the event of a spill, the priority is preventing dust generation (inhalation hazard) and preventing drain contamination.

The "Wet-Wipe" Method

Do not dry sweep. Dry sweeping generates airborne particulates that can be inhaled or settle on other surfaces.[1]

  • Isolate: Mark the area.[1] Don PPE (Nitrile gloves, Goggles, N95).

  • Dampen: Cover the spill with paper towels soaked in Ethanol or Isopropanol .[1] This prevents dust and increases solubility.[1]

  • Collect: Wipe up the material from the outside in.[1]

  • Seal: Place all used towels and gloves into a heavy-duty plastic bag.

  • Clean: Wash the surface with soap and water.[1][3][4]

  • Dispose: Label the bag as "Hazardous Waste: Spill Debris (Pyrazolone)" and place in the solid hazardous waste drum.

Part 6: Regulatory Compliance & Documentation[1]

To maintain "Cradle-to-Grave" tracking (RCRA/EPA requirement), ensure the following:

  • Waste Manifest: When the waste contractor collects the material, the manifest must list "Organic Solid, Toxic, N.O.S." (Not Otherwise Specified) if a specific UN number is not assigned to the mixture.

  • Accumulation Time: Do not store waste in the lab (Satellite Area) for more than 12 months (or less, depending on local state/country laws).

  • Drain Ban: Strictly prohibit pouring aqueous residues down the sink.[1] Pyrazolones are difficult for municipal water treatment plants to degrade.[1]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1] (Governs hazardous waste identification and management).[13] Link

  • European Chemicals Agency (ECHA). Substance Information: 1-phenyl-3-methyl-5-pyrazolone (Analogous Hazard Data).[1] (Source for H-codes and classification of pyrazolone derivatives). Link

  • Fisher Scientific. Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazolin-5-one.[1] (Provides specific PPE and spill response measures for chemically similar intermediates). Link

  • BenchChem. Navigating the Disposal of Pyrazolone Compounds. (Operational guidance on segregation of pyrazolone wastes). Link

Sources

Handling

Personal protective equipment for handling 1-benzyl-3-methyl-1H-pyrazol-5-ol

Executive Safety Summary 1-benzyl-3-methyl-1H-pyrazol-5-ol (CAS: 13133-77-2) belongs to the pyrazolone class of compounds.[1] While often used as an intermediate in the synthesis of pharmaceuticals and dyes, its handling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-benzyl-3-methyl-1H-pyrazol-5-ol (CAS: 13133-77-2) belongs to the pyrazolone class of compounds.[1] While often used as an intermediate in the synthesis of pharmaceuticals and dyes, its handling requires strict adherence to safety protocols due to its potential as a mucous membrane irritant and particulate inhalation hazard .[1]

As a Senior Application Scientist, I emphasize that compliance is not just about ticking boxes; it is about preventing the subtle, cumulative sensitization that can occur with nitrogen-heterocycle intermediates. This guide prioritizes containment at the source over reliance on PPE, yet provides a robust PPE strategy as the critical last line of defense.[1]

Hazard Profile (GHS Classification Alignment)
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][5][6]

  • H319: Causes serious eye irritation.[1][2][3][5][6][7]

  • H335: May cause respiratory irritation.[1][2][3][5]

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the operational state of the chemical. Note: Standard cotton lab coats are insufficient for bulk powder handling due to particulate retention.[1]

Protection ZoneStandard Bench Scale (<1g, Solution)Bulk / Solid Handling (>1g, Powder)Technical Rationale
Respiratory Fume Hood Only (Sash @ 18")N95 or P100 Respirator + Fume HoodPyrazolone dusts are often electrostatic; fume hood turbulence can occasionally displace fine particles.[1]
Ocular Side-Shield Safety Glasses Chemical Splash Goggles Fine powders can bypass safety glasses.[1] Goggles seal the orbital area against dust ingress.[1]
Dermal (Hand) Nitrile Gloves (Min 0.11mm)Double Nitrile or Extended Cuff Nitrile offers superior resistance to nitrogen-based organics compared to latex.[1] Double gloving allows outer glove removal upon contamination without skin exposure.[1]
Body Standard Lab Coat (Buttoned)Disposable Tyvek® Sleeves or ApronPrevents accumulation of chemical dust on personal clothing or reusable lab coats, reducing "take-home" exposure risks.[1]

PPE Decision Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on the specific task being performed.

PPE_Decision_Tree Start Start: Task Assessment State_Check Is the chemical in Solid or Liquid state? Start->State_Check Liquid_Path Liquid / Solution State_Check->Liquid_Path Dissolved Solid_Path Solid / Powder State_Check->Solid_Path Dry Powder Basic_PPE PROTOCOL A: - Nitrile Gloves (Single) - Safety Glasses - Lab Coat - Fume Hood Liquid_Path->Basic_PPE Qty_Check Quantity > 1 gram? Solid_Path->Qty_Check Qty_Check->Basic_PPE No (<1g) Enhanced_PPE PROTOCOL B (High Risk): - Double Nitrile Gloves - Chemical Goggles - N95/P100 Respirator - Tyvek Sleeves - Static Control Qty_Check->Enhanced_PPE Yes (>1g)

Figure 1: PPE Selection Logic based on physical state and quantity thresholds.

Operational Workflow: Handling & Gowning

This protocol is designed to be a self-validating system.[1] If you cannot perform a step (e.g., the sash alarm is sounding), the workflow must stop .

Phase 1: Pre-Operational Checks[1]
  • Airflow Verification: Verify fume hood face velocity is between 80–100 fpm .

  • Static Mitigation: If handling dry powder, have an ionizing bar or anti-static gun ready.[1] Pyrazolones can be "flighty" (electrostatic).[1]

  • Glove Inspection: Inflate nitrile gloves with air to check for micro-pinholes before donning.[1]

Phase 2: The "Active Hand" Technique

When weighing or transferring the solid:

  • The Clean Hand/Dirty Hand Rule: Designate your dominant hand as "Dirty" (handles the spatula/container) and your non-dominant hand as "Clean" (touches the balance door/hood sash).[1]

  • Weighing: Never weigh outside the hood. Use a localized draft shield inside the hood if the airflow disturbs the balance.[1]

Phase 3: De-Gowning (The Critical Step)

Most exposure occurs after the experiment, during PPE removal.[1]

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).[1]

  • Goggles: Remove by the strap only. Do not touch the front lens.[1]

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).[1]

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do NOT dry sweep.[1] This generates dust.[1][5] Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.[1]

  • Skin Contact: Wash with copious soap and water for 15 minutes.[1] Do not use organic solvents (like acetone) on skin, as they can act as a vehicle to transport the chemical into the bloodstream.[1]

Waste Disposal
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a dedicated container labeled "Solid Pyrazolone Waste."[1] Do not mix with oxidizers.[1][8]
Liquid Waste Organic Solvent WasteSegregate into Halogenated or Non-Halogenated streams depending on the solvent used.[1]
Contaminated PPE Hazardous DebrisHeavily soiled gloves/sleeves go into solid hazardous waste, not regular trash.[1]

Scientific Visualization: Exposure Pathways

Understanding how the chemical enters the system reinforces the need for specific PPE.[1]

Exposure_Pathways Source 1-benzyl-3-methyl- 1H-pyrazol-5-ol (Fine Powder) Dust Airborne Dust (Static/Drafts) Source->Dust Surface Surface Contamination (Balance/Bench) Source->Surface Mask Barrier: N95/Fume Hood Dust->Mask Gloves Barrier: Nitrile Gloves Surface->Gloves Hygiene Barrier: Hand Washing Surface->Hygiene Inhalation Inhalation (Respiratory Tract) Dermal Dermal Absorption (Skin/Hands) Ingestion Ingestion (Hand-to-Mouth) Mask->Inhalation Failure Gloves->Dermal Permeation Hygiene->Ingestion Poor Practice

Figure 2: Exposure pathways and the specific barriers designed to interrupt them.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86457, 3-Methyl-1-benzyl-5-pyrazolone.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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